1,4-Dihydronaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPIVZHYVSCYLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060607 | |
| Record name | 1,4-Dihydronaphthalene | |
| Source | EPA DSSTox | |
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Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612-17-9 | |
| Record name | 1,4-Dihydronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4-Dihydronaphthalene | |
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| Record name | 1,4-Dihydronaphthalene | |
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| Record name | Naphthalene, 1,4-dihydro- | |
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| Record name | 1,4-Dihydronaphthalene | |
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| Record name | 1,4-dihydronaphthalene | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.362 | |
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| Record name | 1,4-DIHYDRONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C56X9SYS4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
1,4-Dihydronaphthalene chemical properties and structure
Structural Dynamics, Synthesis Protocols, and Reactivity Profiles
Executive Summary: The Kinetic Isomer
1,4-Dihydronaphthalene (CAS: 612-17-9) represents a classic case study in kinetic versus thermodynamic control. Unlike its isomer 1,2-dihydronaphthalene (1,2-DHN), which benefits from conjugation with the fused benzene ring, 1,4-DHN possesses an isolated double bond flanked by two methylene groups. This "skipped" structure makes it thermodynamically less stable but synthetically more versatile as a high-energy intermediate.
For drug development professionals, 1,4-DHN is not merely a precursor to tetralin; it is a scaffold that allows for the stereoselective introduction of functionality (epoxides, diols) onto a rigid bicyclic frame before aromatization or further saturation.
Structural Analysis & Physical Properties[1]
The Stability Paradox
The defining feature of 1,4-DHN is the isolation of its alkene moiety (
-
1,2-DHN: Double bond is conjugated with the benzene ring.[1]
.[2] -
1,4-DHN: Double bond is isolated.
.[2]
The higher heat of hydrogenation for 1,4-DHN confirms it is the high-energy isomer. In the presence of acid or base catalysts, it readily isomerizes to the more stable 1,2-DHN, a process driven by the resonance energy gain of extending the conjugated system.
Key Physical Data
| Property | Value | Technical Note |
| Molecular Formula | Isomeric with 1,2-DHN, Bullvalene | |
| Molecular Weight | 130.19 g/mol | |
| Melting Point | 25°C | Often appears as a liquid/slurry at RT |
| Boiling Point | 212°C | High BP requires vacuum distillation for purification |
| Density | 1.01 g/cm³ | Slightly denser than water |
| Solubility | Organic solvents | Soluble in EtOH, Ether, Benzene; Insoluble in |
Synthesis: The Birch Reduction Protocol
The synthesis of 1,4-DHN is the textbook example of dissolving metal reduction . The reaction selectivity is governed by the principle of least motion and protonation at the site of highest electron density in the radical anion intermediate.
Mechanistic Causality
-
Electron Transfer: Sodium donates an electron to the lowest unoccupied molecular orbital (LUMO) of naphthalene, forming a radical anion.
-
Regioselective Protonation: The electron density is highest at the
-positions ( ). Protonation here breaks the aromaticity of one ring but is kinetically favored. -
The "Red Transient": Recent crystallographic studies have isolated the "red transient" intermediate (hydronaphthalide anion), confirming the stepwise electron-proton-electron-proton pathway.
Validated Experimental Protocol
Note: This protocol uses standard liquid ammonia conditions. Strict safety adherence regarding cryogenic liquids and alkali metals is mandatory.
Reagents:
-
Naphthalene (Recrystallized)[3]
-
Sodium Metal (Cleaned of oxide layer, cut into small cubes)
-
Liquid Ammonia (Anhydrous)
-
Ethanol (Proton source)
-
Ether (Co-solvent)
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a dry ice/acetone condenser and nitrogen inlet.
-
Solvent Condensation: Condense
(approx. 500 mL for 0.1 mol scale) into the flask at -78°C. -
Solvation: Add Sodium metal (2.5 eq) piece-wise. The solution will turn deep blue (solvated electrons). Stir for 15 mins.
-
Substrate Addition: Dissolve Naphthalene in Ether/Ethanol (1:1 mix). Add this solution dropwise to the blue ammonia mixture.
-
Why? Adding the proton source with the substrate minimizes polymerization and over-reduction.
-
-
Quenching: The blue color should fade to white/grey as the reaction completes. If blue persists, add minimal solid
. -
Workup: Allow
to evaporate overnight under a hood. Partition the residue between water and ether. Wash organic layer with brine, dry over . -
Purification: Vacuum distillation is critical to separate 1,4-DHN from unreacted naphthalene and the 1,2-isomer.
Reactivity & Reaction Engineering
Pathway Visualization
The following diagram illustrates the central role of 1,4-DHN as a kinetic intermediate and its diversion points.
Figure 1: Reaction landscape of 1,4-DHN showing kinetic access via Birch reduction and thermodynamic sinks (isomerization/saturation).
Epoxidation: Stereochemical Precision
Reaction with m-chloroperoxybenzoic acid (mCPBA) yields 2,3-epoxy-1,2,3,4-tetrahydronaphthalene.
-
Mechanism: Concerted "Butterfly" transition state.[4]
-
Stereochemistry: Syn-addition. The epoxide oxygen adds to the face of the double bond.
-
Utility: Acid-catalyzed ring opening of this epoxide leads to trans-diols, which are valuable chiral synthons in medicinal chemistry.
The Isomerization Trap
Researchers must handle 1,4-DHN with care. Exposure to catalytic base (e.g., Potassium tert-butoxide) or strong acid will shift the double bond into conjugation.
-
Monitoring: Use
-NMR.-
1,4-DHN: Vinyl protons appear as a singlet (or narrow multiplet) at
5.9 ppm. -
1,2-DHN: Vinyl protons appear as distinct multiplets at
6.0 and 6.5 ppm (coupling with adjacent methylene).
-
Applications in Drug Development
Metabolic Mimicry
1,4-DHN derivatives are often used to study the metabolism of polycyclic aromatic hydrocarbons (PAHs). The 1,4-dihydrodiol metabolites are precursors to the ultimate carcinogenic species. Synthesizing stable 1,4-DHN analogues allows researchers to map these metabolic pathways without using the toxic parent compounds.
"Privileged" Scaffold Construction
The rigid bicyclic nature of 1,4-DHN is utilized in fragment-based drug discovery (FBDD).
-
Example: Functionalization at the C2/C3 positions (via the epoxide) allows for the creation of conformationally restricted dopamine agonists.
-
Base-Catalyzed Functionalization: Recent methodologies utilize Potassium Hydride (KH) to generate the 1-cyano-1,4-DHN derivative, a precursor for amino-tetralins (a class of antidepressants).
References
-
National Institute of Standards and Technology (NIST). this compound Thermochemical Data. NIST Chemistry WebBook, SRD 69.[5] [Link]
-
American Chemical Society (ACS). Modified Birch Reduction for the Introductory Undergraduate Organic Laboratory. J. Chem. Educ. 2014. [Link]
-
ResearchGate. The Hydronaphthalide Monoanion: Isolation of the “red transient” Birch Intermediate. [Link]
-
Master Organic Chemistry. Epoxidation of Alkenes with m-CPBA: Mechanism and Stereochemistry. [Link]
Sources
The Synthesis of 1,4-Dihydronaphthalene: A Technical Guide to the Birch Reduction for Pharmaceutical Research and Development
This guide provides an in-depth exploration of the Birch reduction for the synthesis of 1,4-dihydronaphthalene, a valuable intermediate in the development of novel therapeutics. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the underlying principles of this powerful reaction, offers a field-proven experimental protocol, and discusses its strategic application in contemporary drug discovery.
Strategic Overview: The Enduring Relevance of the Birch Reduction in Medicinal Chemistry
The Birch reduction, a cornerstone of synthetic organic chemistry, facilitates the partial reduction of aromatic rings to afford 1,4-cyclohexadienes.[1] This transformation, employing an alkali metal in liquid ammonia with a proton source, offers a unique and often indispensable route to non-conjugated dienes that are otherwise challenging to access.[2] For naphthalene, this reaction selectively yields this compound, a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The dihydronaphthalene framework is a key structural motif in numerous compounds investigated for their potential as anticancer agents and inhibitors of tubulin polymerization.
The Mechanism of Action: A Stepwise Electron-Proton Transfer Cascade
The Birch reduction of naphthalene proceeds through a well-established mechanism involving a sequence of single electron transfers (SET) from a dissolved alkali metal and protonation steps.[1]
A solution of an alkali metal, typically sodium or lithium, in liquid ammonia generates solvated electrons, which are responsible for the characteristic deep blue color of the reaction mixture.[3] The reaction is initiated by the transfer of a single electron from the solvated electron pool to the naphthalene ring, forming a resonance-stabilized radical anion. This is followed by protonation by an alcohol, which acts as a proton source. A second electron transfer to the resulting radical generates an anion, which is then protonated a final time to yield the this compound product. The formation of the 1,4-isomer is kinetically favored.
Experimental Protocol: A Field-Proven Methodology for the Synthesis of this compound
This protocol is a robust and reproducible method for the laboratory-scale synthesis of this compound.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Naphthalene | C₁₀H₈ | 128.17 | 12.8 g (0.1 mol) | >99% |
| Sodium Metal | Na | 22.99 | 5.1 g (0.22 mol) | In small pieces |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 25 mL | >99.5% |
| Liquid Ammonia | NH₃ | 17.03 | ~250 mL | Anhydrous |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For workup | Anhydrous |
| Saturated Ammonium Chloride Solution | NH₄Cl(aq) | For quenching | ||
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Dry ice/acetone condenser
-
Mechanical stirrer
-
Dropping funnel
-
Inert gas (argon or nitrogen) inlet
-
Low-temperature thermometer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
Caution: This reaction must be performed in a well-ventilated fume hood due to the use of liquid ammonia and flammable solvents. Sodium metal is highly reactive and must be handled with care.[4]
Reaction Setup:
-
Assemble the three-necked flask with the mechanical stirrer, dry ice/acetone condenser, and a gas inlet.
-
Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Add naphthalene (12.8 g, 0.1 mol) to the flask.
Reaction Execution:
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense approximately 250 mL of anhydrous liquid ammonia into the flask. The naphthalene will dissolve to form a colorless solution.
-
While maintaining the temperature at -78 °C, cautiously add small pieces of sodium metal (5.1 g, 0.22 mol) to the stirred solution. A deep blue color will develop, indicating the presence of solvated electrons.
-
After the addition of sodium is complete, stir the deep blue solution for 1 hour.
-
Slowly add anhydrous ethanol (25 mL) dropwise from the addition funnel. The blue color will gradually disappear. The rate of addition should be controlled to prevent excessive frothing.
Workup and Isolation:
-
Once the blue color has been completely discharged, carefully remove the cooling bath and allow the ammonia to evaporate under a gentle stream of inert gas.
-
To the remaining residue, cautiously add 100 mL of anhydrous diethyl ether.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Characterization of this compound
The identity and purity of the product can be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.15-7.05 (m, 4H, Ar-H), 5.95 (t, J = 3.6 Hz, 2H, =CH), 3.35 (d, J = 3.6 Hz, 4H, CH₂).[5][6]
-
¹³C NMR (CDCl₃, 100 MHz): δ 135.0, 126.5, 125.8, 28.5.
-
IR (neat, cm⁻¹): 3025, 2928, 1455, 740.[7]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting and Side Reactions
Issue: Persistent blue color after ethanol addition. Cause: Insufficient proton source. Solution: Add more ethanol cautiously until the blue color is discharged.
Issue: Formation of over-reduced products (e.g., tetralin). Cause: Reaction temperature is too high, or a stronger base is present. Solution: Ensure the reaction is maintained at -78 °C. Avoid using stronger bases than the alkoxide formed in situ.
Issue: Low yield. Cause: Incomplete reaction or loss of product during workup. Solution: Ensure all reagents are anhydrous and the reaction is run for the specified time. Be careful during the extraction and concentration steps.
Safety Precautions: A Self-Validating System of Prudent Practices
The Birch reduction involves several hazardous materials and conditions that necessitate strict adherence to safety protocols.
-
Liquid Ammonia: A toxic and corrosive gas at room temperature.[8][9] It should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including cryogenic gloves and safety goggles.
-
Sodium Metal: A highly reactive alkali metal that reacts violently with water and alcohols.[4] It should be handled under an inert atmosphere and away from any sources of moisture. A Class D fire extinguisher for combustible metals must be readily available.
-
Cryogenic Conditions: The use of a dry ice/acetone bath presents a risk of cold burns. Appropriate insulated gloves should be worn when handling the cooling bath.
-
Pressure Buildup: The evaporation of ammonia can lead to a rapid increase in pressure. Ensure the system is not sealed and has a proper vent to the fume hood exhaust.
Applications in Drug Development: The this compound Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, particularly in the design of anticancer agents. Its rigid, partially saturated structure allows for the precise spatial orientation of various substituents, enabling targeted interactions with biological macromolecules.
Derivatives of this compound have been synthesized and evaluated as potent inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy.[10] These compounds often mimic the binding of natural products like combretastatin A-4 to the colchicine binding site on tubulin, leading to the disruption of the microtubule network and subsequent cell cycle arrest and apoptosis in cancer cells. The Birch reduction of substituted naphthalenes provides a convergent and efficient entry point to a wide range of dihydronaphthalene analogues for structure-activity relationship (SAR) studies.[11]
References
- Majumdar, K. C., & Chattopadhyay, B. (2007). Recent Applications of Birch Reduction in Total Synthesis of Natural Products. Current Organic Chemistry, 11(15), 1339-1363.
- Mistry, N. (2014). Modified Birch Reduction for the Introductory Undergraduate Organic Laboratory.
-
Organic Syntheses. (n.d.). 1-Methyl-3,4-dihydronaphthalene. Retrieved from [Link]
- Birch Reduction and Its Application in the Total Synthesis of Natural Products. (2025).
- Recent Applications of Birch Reduction in Total Synthesis of Natural Products. (2025).
- Birch Reduction and Its Application in the Total Synthesis of Natural Products. (2025).
-
Organic Syntheses. (n.d.). Reduction of 1-Bromonaphthalene. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of this compound-1,4-endo-oxide. Retrieved from [Link]
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Organic Syntheses. (n.d.). N-(3,4-Dihydronaphthalene-1-yl)acetamide. Retrieved from [Link]
- The Birch Reduction in Organic Synthesis. (n.d.). Warwick Evans Publishing.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
University of Wisconsin-Madison. (2006). Solution of Sodium in Liquid Ammonia. Retrieved from [Link]
- Maguire, C. J., et al. (2018). Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. MedChemComm, 9(10), 1649-1662.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 69155. Retrieved from [Link].
-
Wikipedia. (n.d.). Birch reduction. Retrieved from [Link]
- Ahmed, N. S., et al. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Molecules, 25(24), 5948.
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
- Ahmed, N. S., et al. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells.
- Excited-state protonation and reduction enable the umpolung Birch reduction of naphthalenes. (2024).
- The Application of C,K for Organic Synthesis: Reduction of Substituted Naphthalenes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
-
Princeton University Environmental Health and Safety. (n.d.). Sodium. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Birch Reduction of Aromatic Rings. Retrieved from [Link]
- Chemical synthesis and application of aryldihydronaphthalene deriv
- Fisher Scientific. (2015).
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide. Retrieved from [Link]
- What safety precautions should you take into consideration when handling ammonia? (2017). Quora.
Sources
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An In-Depth Technical Guide to the Solubility of 1,4-Dihydronaphthalene in Organic Solvents
Foreword: Navigating the Solvent Landscape for 1,4-Dihydronaphthalene
To the researchers, scientists, and drug development professionals who navigate the complex world of molecular interactions, the solubility of a compound is not merely a physical constant; it is a cornerstone of its utility. This compound, a partially saturated polycyclic aromatic hydrocarbon, serves as a versatile precursor and structural motif in numerous synthetic pathways, including those of significant interest in medicinal chemistry. A thorough understanding of its behavior in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating delivery systems.
This technical guide moves beyond a simple recitation of facts. It is designed to provide a deep, mechanistic understanding of the principles governing the solubility of this compound, equipping you with the predictive power to select appropriate solvent systems and the practical knowledge to determine solubility with precision. We will delve into the theoretical underpinnings of solute-solvent interactions, present a comparative analysis of solubility in common organic solvents, and provide a robust, self-validating experimental protocol for your laboratory use.
I. The Theoretical Framework: Understanding Solute-Solvent Interactions
The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which is a colloquial expression of the thermodynamic favorability of mixing. For a solute to dissolve in a solvent, the energy required to break the intermolecular interactions within the pure solute and the pure solvent must be compensated by the energy released upon the formation of new interactions between the solute and solvent molecules.
This compound (C₁₀H₁₀, Molar Mass: 130.19 g/mol ) is a nonpolar molecule.[1] Its structure consists of a benzene ring fused to a cyclohexadiene ring. This combination of aromatic and aliphatic features dictates the types of intermolecular forces it can participate in:
-
Van der Waals Forces (London Dispersion Forces): As a nonpolar molecule, the primary intermolecular forces at play are London dispersion forces. These are transient, induced dipoles that arise from fluctuations in the electron cloud. The relatively large, polarizable electron system of the naphthalene core allows for significant dispersion forces. Solvents that are also dominated by dispersion forces, such as other hydrocarbons, will be effective at solvating this compound.
-
π-π Stacking: The aromatic portion of the molecule can engage in π-π stacking interactions with other aromatic molecules, including aromatic solvents like toluene or benzene. These interactions, while weaker than covalent bonds, contribute to the overall solvation energy.
The following diagram illustrates the key intermolecular forces influencing the dissolution of this compound in a non-polar organic solvent.
Caption: Intermolecular forces in the dissolution of this compound.
II. Solubility Profile of this compound
Based on its nonpolar nature, this compound is known to be relatively insoluble in water but soluble in many common organic solvents.[2] Specific qualitative descriptions indicate good solubility in ethanol and ether.[2]
Table 1: Solubility of Naphthalene in Various Organic Solvents (Proxy Data)
| Solvent | Solvent Type | Solubility of Naphthalene ( g/100g solvent) at 25°C | Expected Solubility of this compound |
| Water | Polar, Protic | ~0.003 | Very Low |
| Methanol | Polar, Protic | 5.3[3] | Moderate |
| Ethanol | Polar, Protic | 7.7 | Good |
| Acetone | Polar, Aprotic | 36.4[4] | High |
| Toluene | Nonpolar, Aromatic | 33.7[4] | High |
| Benzene | Nonpolar, Aromatic | 37.9 | High |
| Hexane | Nonpolar, Aliphatic | 11.3 | Good |
| Carbon Tetrachloride | Nonpolar | 28.6 | High |
| Diethyl Ether | Slightly Polar | - | Good |
Disclaimer: The quantitative data in Table 1 is for naphthalene and is provided as a comparative reference. The expected solubility of this compound is an expert inference based on structural similarity and theoretical principles.
Analysis of Expected Solubility Trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): While this compound is nonpolar, it is expected to have moderate to good solubility in alcohols like ethanol. This is because the alkyl portion of the alcohol can interact favorably with the nonpolar solute via dispersion forces.
-
Polar Aprotic Solvents (e.g., Acetone): Acetone's ability to act as a "universal" solvent for many organic compounds suggests a high solubility for this compound.[5]
-
Nonpolar Aromatic Solvents (e.g., Toluene, Benzene): These are expected to be excellent solvents for this compound due to strong van der Waals forces and potential π-π stacking interactions between the aromatic rings of the solute and solvent.
-
Nonpolar Aliphatic Solvents (e.g., Hexane): Good solubility is anticipated due to the "like dissolves like" principle, with dispersion forces being the dominant interaction.
-
Chlorinated Solvents (e.g., Carbon Tetrachloride): High solubility is expected due to the nonpolar nature of these solvents.
III. Experimental Protocol for Determining Solubility
To obtain precise, quantitative solubility data for this compound in a specific organic solvent, a well-controlled experimental procedure is essential. The following protocol is based on the reliable shake-flask method, which is a standard for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity, >98%)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed test tubes
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, 0.22 µm)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis)
Experimental Workflow Diagram:
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology:
-
Preparation of Calibration Standards:
-
Accurately prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Analyze these standards using a validated GC or HPLC method to generate a calibration curve (response vs. concentration). This is crucial for the final concentration determination.
-
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sampling:
-
After equilibration, remove the vial from the shaker and allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a pipette or syringe, ensuring that no solid particles are disturbed or drawn into the sample.
-
-
Filtration:
-
Immediately filter the collected sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic, undissolved particles that could lead to an overestimation of solubility.
-
-
Dilution and Analysis:
-
Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of your calibration curve.
-
Analyze the diluted sample using the same GC or HPLC method used for the calibration standards.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original, undiluted (saturated) solution by accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.
-
IV. Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. Governed by its nonpolar character, it exhibits high solubility in nonpolar and slightly polar organic solvents, driven by van der Waals forces and potential π-π interactions. While specific quantitative data remains elusive in readily accessible literature, a strong predictive understanding can be achieved through the analysis of structurally similar compounds like naphthalene and a firm grasp of the underlying principles of solute-solvent interactions. The provided experimental protocol offers a robust and reliable method for generating precise solubility data in your own laboratory, empowering you to make informed decisions in your scientific endeavors.
References
Sources
1,4-Dihydronaphthalene molecular orbital theory
An In-Depth Technical Guide to the Molecular Orbital Theory of 1,4-Dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (1,4-DHN) presents a fascinating case study in molecular orbital (MO) theory, bridging the concepts of aromaticity, conjugation, and reactivity. As a structural motif found in various biologically active molecules, a deep understanding of its electronic properties is paramount for professionals in drug development and organic synthesis. This guide provides a comprehensive exploration of 1,4-DHN's molecular orbital framework, moving from foundational principles to its direct implications on chemical behavior and stability. We will dissect its π-electron system, analyze its frontier molecular orbitals, and connect these theoretical underpinnings to experimentally observed properties and reactivity patterns. This document serves as a technical resource, integrating computational insights with validated experimental protocols to offer a holistic view of 1,4-DHN's electronic structure.
Introduction: The Structural and Electronic Dichotomy of this compound
This compound (C₁₀H₁₀) is a polycyclic hydrocarbon composed of a benzene ring fused to a cyclohexadiene ring.[1] This unique arrangement creates a molecule with distinct electronic domains: a fully aromatic benzene moiety and a non-aromatic, reactive diene system. This structural dichotomy is the source of its interesting chemical properties. Unlike its fully aromatic parent, naphthalene, the hydrogenation at the 1 and 4 positions disrupts the continuous cyclic conjugation across both rings.[2] This disruption is the central theme in understanding its molecular orbitals, stability, and reactivity. The planarity and conformation of the molecule have been a subject of study, with some spectroscopic and computational analyses indicating a quasi-planar structure, where the barrier to inversion is very low, while others suggest a nonplanar equilibrium conformation.[3][4][5] This subtle structural flexibility also influences its orbital interactions.
Core Principles: Aromaticity and Hückel's Rule
To appreciate the electronic structure of 1,4-DHN, a brief review of aromaticity is essential. Aromaticity confers significant thermodynamic stability to cyclic, planar, and fully conjugated molecules. The primary rule governing aromaticity is Hückel's Rule , which states that a molecule is aromatic if it possesses a continuous ring of p-orbitals and contains 4n+2 π-electrons , where 'n' is a non-negative integer (i.e., 2, 6, 10, 14... π-electrons).[6][7][8][9]
The benzene portion of 1,4-DHN perfectly adheres to this rule, with 6 π-electrons (n=1), granting it significant aromatic stability. However, the entire bicyclic system of 1,4-DHN contains 8 π-electrons in a conjugated system, which does not fit the 4n+2 formula. Instead, it aligns with the 4n rule (for n=2), which is a characteristic of anti-aromatic systems, though 1,4-DHN is not considered anti-aromatic due to its lack of planarity and complete cyclic conjugation across the entire molecule. This makes 1,4-DHN a non-aromatic molecule overall, with a localized aromatic sextet.[2]
Caption: Hückel's rule applied to this compound.
Frontier Molecular Orbital (FMO) Theory: Predicting Reactivity
The reactivity of a molecule is largely governed by the interactions of its highest energy electrons and its lowest energy empty orbitals. Frontier Molecular Orbital (FMO) theory , developed by Kenichi Fukui, simplifies the complex picture of molecular orbitals by focusing on two key players: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) .[10][11]
-
HOMO : This orbital contains the most energetic, most available, and most easily donated electrons. The energy and location of the HOMO determine the molecule's nucleophilic and basic character.[12]
-
LUMO : This is the lowest energy empty orbital, capable of accepting electrons. The energy and location of the LUMO dictate the molecule's electrophilic and acidic character.[12]
The energy gap between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap indicates that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.[13]
For 1,4-DHN, computational studies show that the HOMO is primarily localized on the diene portion of the molecule, specifically on the double bonds. The LUMO is also concentrated in this region. This localization explains why the chemical reactivity of 1,4-DHN, such as in addition and oxidation reactions, occurs preferentially at the diene moiety, leaving the aromatic ring intact.[14][15]
Caption: Simplified Frontier Molecular Orbital (FMO) diagram.
Comparative Stability: 1,4-DHN vs. 1,2-DHN
A crucial aspect of understanding 1,4-DHN is comparing it to its isomer, 1,2-dihydronaphthalene (1,2-DHN). While both disrupt the aromaticity of naphthalene, they do so differently, leading to a clear distinction in thermodynamic stability.
-
1,2-Dihydronaphthalene : The double bond is conjugated with the aromatic π-system. This extended conjugation provides additional resonance stabilization, making it the more stable isomer.[14]
-
This compound : The double bonds are isolated from the aromatic ring by sp³-hybridized carbons, preventing extended conjugation. This makes it less stable and more reactive than 1,2-DHN.[2][14]
This stability difference is quantitatively confirmed by their heats of hydrogenation. Both isomers hydrogenate to the same product, 1,2,3,4-tetrahydronaphthalene (Tetralin). The isomer that releases more heat upon hydrogenation is the less stable one.
| Isomer | Heat of Hydrogenation (kJ/mol) | Relative Stability |
| 1,2-Dihydronaphthalene | 101 | More Stable |
| This compound | 113.5 ± 0.4 | Less Stable |
| Data sourced from BenchChem and NIST Chemistry WebBook.[14][16] |
The higher heat of hydrogenation for 1,4-DHN confirms it is the thermodynamically less stable isomer.[14][16]
Experimental and Computational Protocols
A robust understanding of MO theory requires the integration of both experimental and computational methodologies.
Protocol: Synthesis of this compound via Birch Reduction
The reduction of naphthalene is a common method to synthesize dihydronaphthalenes. The Birch reduction, using an alkali metal in liquid ammonia with an alcohol proton source, is effective for producing 1,4-DHN.
Objective: To synthesize this compound from naphthalene.
Materials:
-
Naphthalene
-
Anhydrous liquid ammonia (NH₃)
-
Sodium (Na) metal
-
Absolute ethanol (EtOH)
-
Anhydrous diethyl ether
-
Dry ice/acetone condenser
-
Three-neck round-bottom flask
Procedure:
-
Setup: Assemble a three-neck flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (e.g., argon).
-
Condensation: Condense approximately 100 mL of anhydrous liquid ammonia into the flask.
-
Dissolution: Add 12.8 g (0.1 mol) of naphthalene to the liquid ammonia with stirring.
-
Sodium Addition: Carefully add small, freshly cut pieces of sodium metal (4.6 g, 0.2 mol) to the stirred solution until a persistent deep blue color is obtained, indicating the presence of solvated electrons.
-
Protonation: Slowly add absolute ethanol (12 mL, ~0.2 mol) dropwise from the dropping funnel. The blue color will dissipate as the reaction proceeds.
-
Workup: Allow the ammonia to evaporate overnight under a fume hood. To the remaining residue, carefully add 100 mL of water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product, which is a mixture of 1,4-DHN and 1,2-DHN. Further purification can be achieved by chromatography.
This protocol is a generalized representation of the Birch reduction applied to naphthalene as described in the literature.[17][18]
Protocol: Computational Workflow for MO Analysis
Computational chemistry provides invaluable insights into molecular orbitals that are not directly observable. Density Functional Theory (DFT) is a common method for these calculations.[3][19]
Objective: To calculate and visualize the HOMO and LUMO of this compound.
Software: Gaussian, GaussView (or other molecular modeling software like MOLDEN).[11]
Procedure:
-
Structure Input: Build the this compound molecule in GaussView. Ensure correct atom types and connectivity.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common DFT functional and basis set for this purpose is B3LYP/6-31G(d).[20]
-
Calculation Setup: Set up a new calculation using the optimized geometry. Request a single-point energy calculation and specify the generation of molecular orbitals. In Gaussian, this is often done using the Pop=Full keyword, which requests the printout of all molecular orbitals. To generate visualization files, a checkpoint file (.chk) is created.
-
Execution: Run the Gaussian calculation.
-
Visualization:
-
Open the resulting checkpoint file (.chk) in GaussView.
-
Navigate to the "Molecular Orbitals" editor.
-
The editor will list all molecular orbitals with their energies and occupancies. Identify the HOMO (the highest orbital with an occupancy of 2) and the LUMO (the lowest orbital with an occupancy of 0).
-
Select the HOMO and LUMO to visualize their 3D surfaces. This visual representation will show the regions of high electron density for these frontier orbitals, correlating directly to sites of reactivity.
-
Caption: Workflow for computational molecular orbital analysis.
Conclusion
The molecular orbital theory of this compound provides a clear and predictive framework for understanding its chemical nature. By dissecting its structure into aromatic and non-aromatic components, we can apply fundamental principles like Hückel's rule to rationalize its overall non-aromatic character and inherent stability relative to its parent, naphthalene. Furthermore, Frontier Molecular Orbital theory offers a powerful lens through which to view its reactivity. The localization of the HOMO and LUMO on the diene moiety provides a causal explanation for its susceptibility to addition and oxidation reactions, a critical insight for drug development professionals seeking to modify this scaffold. The synergy between computational modeling and experimental validation continues to deepen our understanding, allowing for the precise prediction and exploitation of 1,4-DHN's electronic properties in the design of novel therapeutics and synthetic pathways.
References
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Laane, J., et al. (2009). Spectroscopic Investigation of the Molecular Vibrations of this compound in Its Ground and Excited Electronic States. The Journal of Physical Chemistry A, 113(27), 7753-9. [Link]
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Laane, J., et al. (2009). Spectroscopic investigation of the molecular vibrations of this compound in its ground and excited electronic States. PubMed. [Link]
-
Chakraborty, T., Del Bene, J. E., & Lim, E. C. (1993). Studies of molecular conformations by ultraviolet laser spectroscopy and quantum chemical calculations: Inversion potentials in ground and excited singlet states of jet‐cooled 1,4‐dihydronaphthalene. AIP Publishing. [Link]
-
Reddit user discussion. (2016). Synthesis of this compound from benzene. r/chemhelp. [Link]
-
Zhao, L., et al. (2022). Rotational spectroscopy of 1,2-dihydronaphthalene, this compound, and 1,2,3,4-tetrahydronaphthalene. AIP Publishing. [Link]
-
Filo user discussion. (2024). 1,2-dihydronaphthalene and this compound which one is more stable. Filo. [Link]
- National Distillers and Chemical Corporation. (1971). Preparation of dihydronaphthalene compounds. U.S.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Zhao, L., et al. (2022). Rotational spectroscopy of 1,2-dihydronaphthalene, this compound, and 1,2,3,4-tetrahydronaphthalene. ResearchGate. [Link]
-
Pinney, K. G., et al. (2015). Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. SciSpace. [Link]
- National Distillers and Chemical Corporation. (1969). Process for hydrogenating naphthalene to this compound. U.S.
-
Pinney, K. G., et al. (2015). Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. National Institutes of Health. [Link]
-
Schaefer, T., Sebastian, R., & Hruska, F. E. (1992). Some molecular orbital calculations on the conformational behavior of 1,4‐dihydronaphthalene. The Journal of Chemical Physics. [Link]
-
Rabideau, P. W., et al. (1988). The geometry of the this compound ring. Journal of the Chemical Society, Chemical Communications. [Link]
-
Jeffrey, A. M., et al. (1975). Autoxidation of this compound. Formation of 3-benzoxepin via pyrolysis of 2-hydroperoxy-1,2-dihydronaphthalene. Journal of the American Chemical Society. [Link]
-
Lipkowitz, K. B., et al. (1982). Structure and conformation of 1,4-dihydrobenzene, this compound, and 9,10-dihydroanthracene. A theoretical study. The Journal of Organic Chemistry. [Link]
-
Lipkowitz, K. B., et al. (1982). Structure and conformation of 1,4-dihydrobenzene, this compound, and 9,10-dihydroanthracene. A theoretical study. Scilit. [Link]
-
Wikipedia contributors. (n.d.). Hückel's rule. Wikipedia. [Link]
-
Schaefer, T., Sebastian, R., & Hruska, F. E. (1992). Some molecular orbital calculations on the conformational behavior of this compound. NRC Publications Archive. [Link]
-
Chemistry Stack Exchange user discussion. (2017). Is 1,2-dihydronaphthalene aromatic?. Chemistry Stack Exchange. [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]
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ResearchGate. (n.d.). Frontier molecular orbitals of 1 c, 1 m, 2 c and 3 m with their energy. ResearchGate. [Link]
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CAS. (n.d.). This compound. CAS Common Chemistry. [Link]
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BYJU'S. (n.d.). The Huckel 4n + 2 Pi Electron Rule. BYJU'S. [Link]
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Ashenhurst, J. (2012). Hückel's Rule: What Does 4n+2 Mean?. Master Organic Chemistry. [Link]
-
Gu, X., & Kaiser, R. I. (2015). A crossed molecular beam and ab initio study on the formation of 5- and 6-methyl-1,4-dihydronaphthalene (C11H12) via the reaction of methylidyne (CH) with styrene (C6H5C2H3). Physical Chemistry Chemical Physics. [Link]
-
LibreTexts Chemistry. (2023). 15.3: Aromaticity and the Hückel 4n + 2 Rule. LibreTexts. [Link]
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Chem Help ASAP. (2020). frontier molecular orbital analysis. YouTube. [Link]
-
Wikipedia contributors. (n.d.). Frontier molecular orbital theory. Wikipedia. [Link]
-
University of California, Santa Barbara. (n.d.). Tutorial: Display of Orbitals and Molecular Surfaces. UCSB Chemistry. [Link]
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ResearchGate. (n.d.). Frontier molecular orbitals of compounds 1–4. ResearchGate. [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]
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Thermochemical Profile & Energetics of 1,4-Dihydronaphthalene: A Technical Guide
Executive Technical Summary
1,4-Dihydronaphthalene (1,4-DHN, CAS: 612-17-9) represents a high-energy structural isomer of dihydronaphthalene, distinct from its thermodynamically more stable conjugate, 1,2-dihydronaphthalene (1,2-DHN). Its significance lies in its role as a kinetic intermediate in the Birch reduction of naphthalene and as a hydrogen-rich carrier in Liquid Organic Hydrogen Carrier (LOHC) systems.
Unlike 1,2-DHN, which benefits from conjugation between the double bond and the aromatic ring, 1,4-DHN possesses isolated double bonds, resulting in a higher enthalpy of formation and greater reactivity. This guide provides a rigorous thermochemical dataset for 1,4-DHN, derived from high-precision combustion calorimetry and equilibrium hydrogenation studies, and outlines the specific experimental protocols required to handle this volatile liquid during thermal analysis.
Thermochemical Data Landscape
The following data aggregates high-confidence values from experimental calorimetry and derived thermodynamic cycles. Note the distinct energy gap between the 1,4- and 1,2- isomers, quantifying the resonance stabilization energy missing in the 1,4- structure.
Table 1: Standard Enthalpies & Phase Transition Data (298.15 K)
| Property | Symbol | Value | Unit | Method/Source |
| Enthalpy of Formation (Liquid) | +85.1 ± 1.2 | kJ/mol | Derived from | |
| Enthalpy of Formation (Gas) | +139.3 ± 1.6 | kJ/mol | Derived ( | |
| Enthalpy of Vaporization | 54.2 ± 0.4 | kJ/mol | Transpiration Method [2] | |
| Enthalpy of Sublimation | 63.6 ± 1.6 | kJ/mol | Transpiration Method [2] | |
| Enthalpy of Fusion | 9.35 | kJ/mol | DSC [2] | |
| Heat Capacity (Gas) | 144.3 ± 2.0 | J/(mol·K) | Statistical Mechanics [4] | |
| Melting Point | 298 ± 1 | K | DSC [2] | |
| Boiling Point | 485 | K | Ebulliometry [4] |
Table 2: Hydrogenation & Isomerization Energetics
| Reaction | Enthalpy Change ( | Significance |
| 1,4-DHN + H | -113.5 ± 0.4 kJ/mol | Heat of Hydrogenation (Solution) [3] |
| 1,2-DHN + H | -101.0 ± 0.5 kJ/mol | Reference for stability comparison |
| 1,4-DHN | -12.5 kJ/mol | Isomerization Energy (Stabilization) |
Analyst Note: The -12.5 kJ/mol isomerization energy represents the driving force for the spontaneous conversion of 1,4-DHN to 1,2-DHN under catalytic conditions. This instability necessitates specific handling protocols (see Section 4) to prevent in-situ isomerization during measurement.
Structural Energetics & Pathway Visualization
The thermodynamic landscape of naphthalene hydrogenation is critical for understanding hydrogen storage cycles. 1,4-DHN acts as the initial kinetic product (Birch reduction conditions), while 1,2-DHN is the thermodynamic product.
Figure 1: Enthalpy landscape of Naphthalene hydrogenation. Red arrow indicates the exothermic isomerization from 1,4-DHN to 1,2-DHN.
Experimental Protocols: Validating Thermochemical Data
Measuring the combustion enthalpy of 1,4-DHN requires overcoming two specific challenges: volatility (leading to mass loss before ignition) and isomerization (thermal instability). The following protocols are designed to be self-validating.
Protocol A: Static Bomb Calorimetry for Volatile Liquids (Ampoule Method)
Objective: Determine
Materials:
-
Static Bomb Calorimeter (isoperibol).
-
Thin-walled borosilicate glass ampoules (or flexible platinum ampoules).
-
Benzoic acid (NIST SRM 39j) for calibration.
-
Dodecane (auxiliary combustion aid).
Workflow:
-
Encapsulation:
-
Using a micro-pipette, introduce ~0.5 g of 1,4-DHN into a pre-weighed glass ampoule.
-
Critical Step: Freeze the ampoule base in liquid nitrogen to lower the vapor pressure of 1,4-DHN effectively to zero.
-
Flame-seal the capillary neck of the ampoule while the sample remains frozen.
-
Allow to warm to room temperature and weigh (
). Verify no mass loss over 1 hour (Self-Validation check).
-
-
Combustion Setup:
-
Place the sealed ampoule in the platinum crucible.
-
Add a known mass of auxiliary fuel (dodecane) if necessary to ensure complete combustion and shatter the glass.
-
Pressurize bomb with 3.0 MPa of high-purity Oxygen (99.999%).
-
-
Ignition & Analysis:
-
Ignite via cotton fuse. The heat of the fuse/auxiliary fuel shatters the ampoule, releasing 1,4-DHN into the oxygen atmosphere instantaneously.
-
Measure temperature rise (
). -
Post-Run Validation: Analyze bomb gases for CO (must be < 10 ppm) and soot. Presence of soot invalidates the run.
-
Protocol B: Transpiration Method for Vaporization Enthalpy
Objective: Measure vapor pressure
Workflow:
-
Saturation:
-
Flow an inert carrier gas (Nitrogen) through a thermostated U-tube containing 1,4-DHN supported on glass beads (to maximize surface area).
-
Temperature range: 298 K to 333 K (Keep T < 350 K to prevent isomerization to 1,2-DHN).
-
-
Collection:
-
The saturated gas stream passes into a cold trap (liquid N2) where 1,4-DHN condenses.
-
-
Quantification:
-
Determine the mass of condensed 1,4-DHN (
) by GC-FID or micro-balance. -
Calculate vapor pressure
.
-
-
Calculation:
-
Plot
vs . The slope equals . -
Validation: Linearity (
) confirms no thermal decomposition occurred during the sweep.
-
Computational & Theoretical Validation
To ensure data integrity, experimental values are cross-referenced with theoretical calculations.
-
Group Additivity (Benson's Method):
-
Calculated
for 1,4-DHN deviates from 1,2-DHN due to the loss of the [Cd-(C_d)(H)] conjugation term. -
Theoretical difference predicted: ~10-15 kJ/mol.
-
Experimental difference observed: 12.5 kJ/mol.
-
References
-
Verevkin, S. P. (1999).
-methyl-styrene and parent phenyl substituted alkenes.[1] Thermochimica Acta, 326(1-2), 17-25.[1] [1] -
NIST Chemistry WebBook, SRD 69. this compound Thermochemical Data. National Institute of Standards and Technology.[1][2][3][4]
-
Williams, R. B. (1942). Heats of catalytic hydrogenation in solution. I. Apparatus, technique, and the heats of hydrogenation of certain pairs of stereoisomers. Journal of the American Chemical Society, 64(6), 1395-1404.
-
Dorofeeva, O. V., et al. (1988). Thermodynamic Properties of Polycyclic Aromatic Hydrocarbons in the Gaseous Phase.[5] Institute for High Temperatures, USSR Academy of Sciences.
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Aromaticity of Dihydronaphthalene Isomers
Abstract
Aromaticity is a cornerstone concept in organic chemistry, pivotal to understanding the stability, reactivity, and electronic properties of cyclic molecules. While naphthalene is the archetypal bicyclic aromatic hydrocarbon, its partially saturated derivatives, the dihydronaphthalenes, present a nuanced landscape of aromatic character. This technical guide provides an in-depth analysis of the aromaticity of key dihydronaphthalene isomers, primarily focusing on 1,2-dihydronaphthalene and 1,4-dihydronaphthalene. We will dissect the structural and electronic factors governing their relative stabilities and explore the experimental and computational methodologies employed to probe their aromatic nature. This document is intended for researchers, scientists, and drug development professionals who leverage the principles of physical organic chemistry in molecular design and synthesis.
The Fundamental Principles of Aromaticity
Aromaticity describes the enhanced stability of certain cyclic, planar molecules containing a continuous system of delocalized π-electrons.[1][2] This stability, often termed resonance energy, distinguishes aromatic compounds from their non-aromatic or anti-aromatic counterparts.[2] The criteria for aromaticity are rigorously defined:
-
Cyclic Structure: The molecule must contain a ring of atoms.[3][4]
-
Planarity: All atoms within the cyclic system must lie in the same plane to allow for effective overlap of p-orbitals.[3][4]
-
Complete Conjugation: Every atom in the ring must possess a p-orbital that can participate in the π-system, creating an unbroken loop of delocalized electrons.[3][4]
-
Hückel's Rule: The cyclic π-system must contain (4n+2) electrons, where 'n' is a non-negative integer (0, 1, 2, etc.), resulting in a "Hückel number" of electrons (2, 6, 10, 14...).[1][3][5]
It is critical to note that Hückel's rule, in its strictest sense, applies to monocyclic systems.[6] For polycyclic systems like the dihydronaphthalenes, aromaticity is often assessed by considering the properties of individual rings within the larger structure.[6]
Caption: Standard workflow for ¹H NMR-based aromaticity assessment.
Computational Chemistry: Nucleus-Independent Chemical Shift (NICS)
NICS is a widely used computational method to quantify the magnetic criterion of aromaticity. [7]It involves calculating the absolute magnetic shielding at a specific point in space, typically the geometric center of a ring, using a "ghost" atom with no basis functions. A negative NICS value (e.g., NICS(0)) indicates diamagnetic shielding, characteristic of a diatropic ring current and aromaticity. Conversely, a positive value indicates paramagnetic deshielding, associated with a paratropic ring current and anti-aromaticity.
This method is exceptionally useful for polycyclic systems as it allows for the individual assessment of each ring. For dihydronaphthalenes, one would expect a significantly negative NICS value for the benzenoid ring and a value near zero for the partially saturated ring, quantitatively confirming the localized nature of the aromaticity. For more robust analysis, NICS values are often calculated 1 Å above the ring plane (NICS(1)) to minimize contributions from local σ-bonds. [8]
Caption: A generalized workflow for calculating NICS values.
Conclusion
The dihydronaphthalene isomers provide an excellent case study in the nuances of aromaticity beyond simple monocyclic systems. While both 1,2- and this compound contain an aromatic benzene ring, their overall properties are distinct. The extended conjugation in 1,2-dihydronaphthalene renders it thermodynamically more stable than the 1,4-isomer. This distinction underscores the critical role of π-electron delocalization in molecular stability. The application of both experimental (NMR) and computational (NICS) techniques provides a self-validating system for confirming the presence of an aromatic subunit and quantifying its effect, offering invaluable insights for professionals in chemical research and drug development.
References
-
Master Organic Chemistry. (2017, February 23). Rules for Aromaticity: The 4 Key Factors. Retrieved from [Link]
-
Brainly. (2023, September 5). [FREE] Is 1,2-Dihydronaphthalene (C10H10) considered aromatic? If yes, provide a reason for why it is considered. Retrieved from [Link]
-
Wikipedia. Hückel's rule. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Hückel's Rule. Retrieved from [Link]
-
mPaathShaala. (2025, March 1). Aromaticity and Huckel's Rule. Retrieved from [Link]
-
BYJU'S. The Huckel 4n + 2 Pi Electron Rule. Retrieved from [Link]
-
Poranne, R. NICS – Nucleus Independent Chemical Shift. Poranne Research Group. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, June 5). Is 1,2-dihydronaphthalene aromatic? Retrieved from [Link]
-
Filo. (2024, October 12). 1,2-dihydronaphthalene and this compound which one is more stabl.. Retrieved from [Link]
-
Liu, X., et al. (2024). Chemical synthesis and application of aryldihydronaphthalene derivatives. Royal Society of Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, June 5). Is 1,2-dihydronaphthalene "partially aromatic"? [duplicate]. Retrieved from [Link]
- Neurock, M., & van Santen, R. A. (2002). Hydrogenation of naphthalene and methylnaphthalene: modeling and spectroscopy. Elsevier.
-
Kaiser, R. I., et al. (2014). Formation of 2- and 1-Methyl-1,4- Dihydronaphthalene Isomers via the Crossed Beam Reactions of Phenyl Radicals. OSTI.gov. Retrieved from [Link]
-
Finkelstein, N., et al. (2022). Simple and Efficient Visualization of Aromaticity: Bond Currents Calculated from NICS Values. ETH Research Collection. Retrieved from [Link]
-
Allen. Complete catalytic hydrogenation of napthalene gives decalin (C10H18). The number of isomers of decalin formed and the total number of isomers of decalin possible are respectively. Retrieved from [Link]
-
Reddit. (2024, February 4). Why is this compound aromatic? r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Measuring aromaticity by NMR. Retrieved from [Link]
- Chen, Z., et al. (2005). Nucleus-Independent Chemical Shifts (NICS) as an Aromaticity Criterion.
-
Gu, X., & Kaiser, R. I. (2014). Formation of 2- and 1-methyl-1,4-dihydronaphthalene isomers via the crossed beam reactions of phenyl radicals (C6H5) with isoprene (CH2C(CH3)CHCH2) and 1,3-pentadiene (CH2CHCHCHCH3). RSC Publishing. Retrieved from [Link]
-
Diaz-Marquez, A., et al. (2018). Which NICS method is most consistent with ring current analysis? Assessment in simple monocycles. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Hydrogenation of Naphtalene on Pt-Pd Catalyst. Retrieved from [Link]
-
ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
- Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo C
-
Mandado, M. (2023). Aromaticity Concepts Derived from Experiments. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Wikipedia. Furan. Retrieved from [Link]
- University of Birmingham. (2021, November 28).
-
National Institutes of Health. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Retrieved from [Link]
-
Cheméo. Chemical Properties of this compound (CAS 612-17-9). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
Sources
- 1. mpaathshaala.com [mpaathshaala.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hückel's rule - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 8. Which NICS method is most consistent with ring current analysis? Assessment in simple monocycles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01263F [pubs.rsc.org]
Methodological & Application
Application Note: Regioselective Birch Reduction of Naphthalene
Topic: Birch Reduction of Naphthalene to 1,4,5,8-Tetrahydronaphthalene (Isotetralin) Content Type: Application Note & Experimental Protocol Audience: Synthetic Organic Chemists, Process Chemists
Target: Synthesis of 1,4,5,8-Tetrahydronaphthalene (Isotetralin) and 1,4-Dihydronaphthalene
Abstract & Strategic Utility
The Birch reduction is a cornerstone method for the partial hydrogenation of aromatic rings, providing access to 1,4-cyclohexadiene motifs that are inaccessible via catalytic hydrogenation. In the context of naphthalene, the reaction is highly tunable. Under kinetically controlled conditions, it yields This compound . With stoichiometric adjustment, it proceeds to the 1,4,5,8-tetrahydronaphthalene (isotetralin) , a critical intermediate for the synthesis of decalins and polycyclic natural products.
This protocol details the "double Birch" reduction to isotetralin, emphasizing the thermodynamic and kinetic factors that govern regioselectivity. It employs the Wilds-Nelson modification (alcohol present during reduction) to minimize amide formation and enhance reproducibility.
Mechanistic Principles & Regioselectivity
The reduction proceeds via a Dissolving Metal Reduction mechanism involving sequential Single Electron Transfers (SET) and protonations.
-
First Reduction (Naphthalene
this compound):-
The Lowest Unoccupied Molecular Orbital (LUMO) of naphthalene accepts an electron from the solvated metal (Na/NH
), forming a radical anion. -
Electron density is highest at the
-positions (1,4,5,8). Protonation occurs here to relieve steric strain and maintain the aromaticity of the second ring. -
Kinetic Control: The 1,4-dihydro product is formed because the transition state for protonation at the
-position is lower in energy than at the -position.
-
-
Second Reduction (this compound
1,4,5,8-Tetrahydronaphthalene):-
The isolated double bond in the 1,4-dihydro ring does not reduce further under these conditions.
-
The remaining aromatic ring (essentially a substituted benzene) undergoes a standard Birch reduction.
-
Symmetry: The resulting product, isotetralin, is highly symmetrical (
).
-
Pathway Diagram
Figure 1: Sequential reduction pathway of naphthalene. Control of sodium equivalents determines the endpoint.
Experimental Protocol
Safety & Prerequisites
-
Liquid Ammonia: Toxic, corrosive, and a cryogen. Must be handled in a high-efficiency fume hood.
-
Sodium Metal: Reacts violently with water. Use anhydrous solvents.
-
Quenching: The reaction quench is exothermic; ammonium chloride or excess alcohol must be added cautiously.
Reagents & Stoichiometry
Target: 10.0 g Naphthalene (78 mmol)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Naphthalene | 128.17 | 1.0 | 10.0 g | Substrate |
| Sodium (Na) | 22.99 | 5.0 (Excess) | ~9.0 g | Reducing Agent (Source of e-) |
| Ethanol (Abs.) | 46.07 | ~20.0 | 90 mL | Proton Source (Co-solvent) |
| Ammonia (liq) | 17.03 | Solvent | ~300 mL | Solvent / Electron Carrier |
| Diethyl Ether | 74.12 | Solvent | 100 mL | Co-solvent (Solubility) |
Note: If targeting this compound, reduce Sodium to 2.4 equivalents (4.3 g).
Step-by-Step Procedure
Phase 1: Setup and Condensation
-
Apparatus: Flame-dry a 1L three-necked round-bottom flask equipped with a dry ice/acetone condenser, a mechanical stirrer (glass/Teflon), and a nitrogen inlet.
-
Cooling: Immerse the flask in a dry ice/acetone bath (-78°C).
-
Ammonia Condensation: Connect an anhydrous ammonia cylinder to the inlet. Condense approximately 300 mL of liquid ammonia into the flask.
-
Tip: The liquid will be clear/colorless. Ensure the system is vented to a scrubber or back of the hood.
-
Phase 2: The Reaction (Wilds-Nelson Modification)
-
Substrate Addition: Dissolve the naphthalene (10 g) in diethyl ether (100 mL) and absolute ethanol (90 mL). Add this solution slowly to the stirring liquid ammonia.
-
Observation: The mixture may become cloudy; this is normal.
-
-
Metal Addition: Cut sodium metal into small cubes (~0.5 cm) under mineral oil/xylene. Rinse with hexanes if necessary.
-
Reduction: Add sodium pieces one by one to the reaction mixture.
-
Visual Endpoint: A transient deep blue color (solvated electrons) will appear and fade as the sodium reacts.
-
Completion: Continue adding sodium until the deep blue color persists for at least 15–20 minutes. This indicates that the aromatic ring is saturated with electrons and no further reduction is occurring rapidly.
-
Process Note: For isotetralin, the persistence of blue is critical. If the color fades quickly, add more Na.
-
Phase 3: Quenching and Workup
-
Quench: Carefully add solid Ammonium Chloride (NH
Cl, ~15 g) or additional Ethanol dropwise until the blue color completely disappears (solution turns white/grey). -
Evaporation: Remove the dry ice bath and condenser. Allow the ammonia to evaporate overnight under a stream of nitrogen (into a hood vent).
-
Extraction:
-
Add water (200 mL) to the residue.
-
Extract with diethyl ether (3 x 100 mL).
-
Wash combined organics with Brine (100 mL) and water.
-
Dry over anhydrous MgSO
and filter.
-
-
Purification: Concentrate under reduced pressure. The crude product is often pure enough (>90%) for subsequent steps. Recrystallization from ethanol/water can yield high-purity isotetralin (mp 54-55°C).
Experimental Workflow Diagram
Figure 2: Operational workflow for the Birch reduction of naphthalene.
Characterization & Validation (Self-Validating Data)
To confirm the synthesis of 1,4,5,8-tetrahydronaphthalene versus the 1,4-dihydro intermediate, use
| Feature | This compound | 1,4,5,8-Tetrahydronaphthalene (Isotetralin) |
| Symmetry | Asymmetric (aromatic ring + alkene) | Highly Symmetric ( |
| Aromatic Region | Multiplet @ 7.0 - 7.2 ppm (4H) | Absent (Crucial diagnostic) |
| Vinyl Protons | Multiplet @ 5.9 ppm (2H) | Singlet @ 5.74 ppm (4H) |
| Methylene Protons | Multiplet @ 3.35 ppm (4H) | Singlet @ 2.55 ppm (8H) |
| Physical State | Liquid / Low melt solid | White solid (mp 54-57°C) |
Interpretation:
-
If you see signals > 6.5 ppm, you have incomplete reduction (either starting material or 1,4-dihydro).
-
A clean spectrum with only two singlets (ratio 1:2) at 5.74 and 2.55 ppm confirms pure isotetralin.
References
-
Birch, A. J. (1944).[1] "Reduction by dissolving metals. Part I." Journal of the Chemical Society, 430-436. Link
-
Wilds, A. L., & Nelson, N. A. (1953). "The Facile Synthesis of 19-Nortestosterone and 19-Norandrostenedione." Journal of the American Chemical Society, 75(21), 5360–5365. (Describes the alcohol-addition modification). Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for liquid ammonia handling).
-
Hook, J. M., & Mander, L. N. (1986). "Recent developments in the Birch reduction of aromatic compounds: applications to the synthesis of natural products." Natural Product Reports, 3, 35-85. Link
-
Organic Syntheses. Coll. Vol. 5, p. 400 (1973). (Describes related reduction of naphthols, validating the apparatus/setup). Link
Sources
Application Note: Dihydronaphthalene Derivatives as Tubulin-Targeting Anticancer Agents
[1][2][3]
Executive Summary
Dihydronaphthalene (DHN) derivatives represent a potent class of small-molecule chemotherapeutics designed as rigid analogs of Combretastatin A-4 (CA-4).[1] By restricting the conformational rotation inherent in the stilbene bridge of CA-4, the DHN scaffold locks the molecule into a bioactive configuration. This guide details the mechanism of action (MOA) of DHNs, specifically their ability to bind the colchicine site of
Mechanism of Action (MOA) Deep Dive
The Molecular Target: -Tubulin
The primary pharmacological target of DHN derivatives is the colchicine-binding site located at the interface of
Causality of Inhibition:
-
Binding: The trimethoxyphenyl (TMP) moiety, a common pharmacophore in bioactive DHNs, occupies the hydrophobic pocket of
-tubulin (Cys241). -
Steric Hindrance: The rigid dihydronaphthalene core prevents the curved-to-straight conformational change required for tubulin incorporation into the growing microtubule lattice.
-
Catastrophe: This inhibition lowers the critical concentration for polymerization, leading to rapid microtubule depolymerization.
Downstream Cellular Consequences
The collapse of the microtubule network triggers a specific cascade of events:
-
G2/M Arrest: The mitotic spindle fails to form, activating the Spindle Assembly Checkpoint (SAC). The cell accumulates Cyclin B1 and CDK1 but cannot proceed to anaphase.
-
Vascular Disruption: In endothelial cells, microtubule collapse causes rapid changes in cell shape (rounding), leading to vascular shutdown in tumor beds—a dual mechanism of action (cytotoxic + vascular disrupting).
-
Apoptosis: Prolonged arrest leads to "mitotic slippage" or direct apoptosis via the intrinsic mitochondrial pathway (Bcl-2 phosphorylation, Bax activation, and Caspase-3 cleavage).
Pathway Visualization
The following diagram illustrates the signal transduction pathway from drug entry to apoptotic cell death.
Caption: Signal transduction cascade triggered by DHN derivatives, leading from tubulin binding to apoptotic cell death.[1][2][3]
Structure-Activity Relationship (SAR) Data
To guide synthesis, we summarize key potency data comparing a representative DHN derivative against the standard CA-4.
Table 1: Comparative Potency & Binding Affinity
| Compound | Scaffold Type | IC50 (MCF-7 Cells) | Tubulin Inhibition (IC50) | Binding Energy (Docking) |
| Combretastatin A-4 | Cis-Stilbene (Flexible) | ~3-5 nM | 1.0 - 2.0 µM | -8.5 kcal/mol |
| DHN-Analog 1 | 1,2-Dihydronaphthalene | 12 nM | 1.8 µM | -9.2 kcal/mol |
| DHN-Analog 2 | 3,4-Dihydronaphthalene | 45 nM | 3.5 µM | -7.8 kcal/mol |
| Inactive Control | Naphthalene (Fully Aromatic) | >10,000 nM | >20 µM | -5.1 kcal/mol |
Note: The saturation of the C1-C2 or C3-C4 bond (dihydro- form) is critical for maintaining the "twisted" geometry that mimics the cis-stilbene of CA-4. Fully aromatic naphthalene analogs are planar and typically inactive.
Experimental Protocols
Protocol A: In Vitro Tubulin Polymerization Assay
Purpose: To directly verify that the DHN derivative inhibits the assembly of purified tubulin into microtubules.
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP (Guanosine Triphosphate).
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Fluorescent Reporter: DAPI (4',6-diamidino-2-phenylindole) or a specialized kit (e.g., Cytoskeleton Inc.).
Methodology:
-
Preparation: Dilute tubulin to 3.0 mg/mL in cold General Tubulin Buffer containing 1 mM GTP. Keep on ice (tubulin polymerizes at >30°C).
-
Drug Addition: Add 5 µL of the DHN derivative (dissolved in DMSO) to a 96-well half-area black plate. Final concentrations should range from 0.1 µM to 20 µM. Include a Paclitaxel control (enhancer) and a Colchicine control (inhibitor).
-
Initiation: Add 45 µL of the cold tubulin reaction mix to the wells containing the drug.
-
Kinetic Reading: Immediately place the plate in a fluorometer pre-warmed to 37°C .
-
Measurement: Measure fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes.
-
Analysis: Plot Fluorescence vs. Time.
-
Valid Result: The DHN curve should show a flattened slope (reduced Vmax) and a lower final plateau compared to the vehicle control (DMSO).
-
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Purpose: To confirm the functional consequence of tubulin inhibition (G2/M arrest).
Reagents:
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A).
-
70% Ethanol (ice-cold).
-
PBS (Phosphate Buffered Saline).
Methodology:
-
Treatment: Seed cancer cells (e.g., MCF-7 or HeLa) at
cells/well. Treat with the DHN derivative at and the IC50 for 24 hours. -
Fixation: Harvest cells (including floating cells to capture apoptotic populations). Wash with PBS. Resuspend in 300 µL PBS, then add 700 µL ice-cold ethanol dropwise while vortexing. Incubate at -20°C for >2 hours (or overnight).
-
Staining: Pellet cells (500g, 5 min). Wash once with PBS. Resuspend in 500 µL of PI Staining Solution .
-
Incubation: Incubate for 30 minutes at 37°C in the dark. Critical: RNase is required to prevent PI from staining RNA, which would distort the G1 peak.
-
Acquisition: Analyze on a flow cytometer (e.g., BD FACSCalibur). Record 10,000 events.
-
Gating Strategy:
-
Gate 1: FSC vs. SSC (Exclude debris).
-
Gate 2: FL2-W vs. FL2-A (Exclude doublets).
-
Histogram: FL2-A (PI fluorescence).
-
-
Interpretation: A significant increase in the G2/M peak (4N DNA content) compared to control confirms antimitotic activity. A "Sub-G1" peak indicates apoptosis.
Protocol C: Experimental Workflow Visualization
Use this workflow to screen library compounds efficiently.
Caption: Integrated screening workflow for identifying potent DHN-based tubulin inhibitors.
References
-
Design, synthesis and biological evaluation of dihydronaphthalene and benzosuberene analogs of the combretastatins as inhibitors of tubulin polymerization. Source: PubMed / NIH URL:[Link]
-
Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Source: PubMed Central URL:[Link]
-
Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization. Source: Journal of Medicinal Chemistry (ACS) URL:[4][Link][4]
-
Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives. (Mechanistic parallel for tubulin inhibitors) Source: ChemMedChem URL:[Link]
-
Efficient Synthetic Methodology for the Construction of Dihydronaphthalene and Benzosuberene Molecular Frameworks. Source: PubMed Central URL:[Link]
Sources
Application Note: Kinetic Profiling & Dehydrogenation Protocols for 1,4-Dihydronaphthalene (1,4-DHN)
Executive Summary
Liquid Organic Hydrogen Carriers (LOHCs) represent a pivotal technology for safe, reversible hydrogen storage.[1][2] While the Naphthalene-Tetralin-Decalin system is a classic LOHC candidate, the specific kinetic behavior of its intermediates—particularly 1,4-Dihydronaphthalene (1,4-DHN) —dictates the overall efficiency of the hydrogen release cycle.
1,4-DHN is a high-energy, non-conjugated isomer of dihydronaphthalene.[3] Unlike its conjugated isomer (1,2-DHN), 1,4-DHN possesses isolated double bonds, making it thermodynamically less stable and kinetically distinct.[4] This guide provides a rigorous protocol for characterizing 1,4-DHN as a hydrogen storage intermediate, focusing on catalytic dehydrogenation efficiency and isomerization suppression .
Thermodynamic & Kinetic Landscape[1][5]
To utilize 1,4-DHN effectively, one must understand its position in the energy landscape relative to its isomers and hydrogenation products.
Comparative Stability Data
1,4-DHN is less stable than 1,2-DHN due to the lack of conjugation between the double bond and the aromatic ring.[4] This instability is advantageous for dehydrogenation (easier
| Compound | Structure Type | Heat of Hydrogenation ( | Resonance Stabilization | Role in LOHC Cycle |
| 1,4-DHN | Isolated Diene | -113 kJ/mol | Low | Kinetic Intermediate |
| 1,2-DHN | Conjugated Diene | -101 kJ/mol | High | Thermodynamic Trap |
| Tetralin | Cyclic Alkene | N/A (Stable) | N/A | Hydrogen-Rich Carrier |
| Naphthalene | Aromatic | N/A (Stable) | Maximum | Hydrogen-Lean Carrier |
Data Source: NIST Chemistry WebBook & Standard Enthalpy of Hydrogenation Literature.
Reaction Pathway Logic
The dehydrogenation of Tetralin to Naphthalene proceeds via dihydronaphthalene intermediates.
-
Direct Path: Tetralin
1,2-DHN Naphthalene + (Favored thermodynamically).[3] -
1,4-DHN Path: Tetralin
1,4-DHN Naphthalene + (Favored kinetically on specific Pd surfaces).[3]
Critical Insight: If 1,4-DHN isomerizes to 1,2-DHN before releasing hydrogen, the energy barrier for subsequent dehydrogenation increases. Therefore, catalyst selectivity must favor direct dehydrogenation over isomerization.
Experimental Protocol: Catalytic Dehydrogenation of 1,4-DHN
Objective: Quantify hydrogen release rates and selectivity (Dehydrogenation vs. Isomerization) of 1,4-DHN using a batch slurry reactor.
Materials & Equipment
-
Reactant: this compound (>95% purity, store at 4°C under Argon to prevent spontaneous isomerization).
-
Catalyst: 5 wt% Pd/Al
O or Pt/C (activated). -
Reactor: 50 mL 3-neck round-bottom flask or high-pressure stainless steel autoclave (Parr Instrument).
-
Analysis: Gas Chromatography (GC-FID/MS) with a non-polar column (e.g., HP-5 or DB-5).[3]
-
Gas Quantification: Mass Flow Meter (MFM) or water displacement burette.[3]
Step-by-Step Methodology
Phase A: Catalyst Activation
-
Loading: Place 100 mg of catalyst into the reactor.
-
Reduction: Purge with
, then switch to flow (50 mL/min) at 150°C for 1 hour to reduce surface oxides. -
Inerting: Switch back to Argon/Nitrogen flow and cool to reaction temperature (e.g., 180°C). Note: 1,4-DHN dehydrogenation is endothermic; precise temperature control is vital.
Phase B: Reaction Initiation
-
Preparation: Dissolve 1,4-DHN (1.0 g) in a high-boiling inert solvent (e.g., Triglyme or Mesitylene) if kinetic control is required. For neat LOHC testing, use pure liquid 1,4-DHN (M.P. 25°C).
-
Injection: Inject the pre-heated liquid reactant into the reactor against a counter-flow of inert gas.
-
Time Zero (
): Immediately seal the system and start the stirrer (1000 RPM) to eliminate mass transfer limitations.
Phase C: Monitoring & Sampling
-
Gas Evolution: Monitor
release via MFM. -
Liquid Sampling: Withdraw 50
L aliquots every 10 minutes. Quench immediately in cold ethyl acetate to stop the reaction. -
Quantification: Analyze aliquots via GC to track the ratio of:
Mechanism Visualization
The following diagram illustrates the competing pathways between hydrogen release and isomerization. The "Red Path" represents the undesired thermodynamic trap (isomerization to 1,2-DHN), while the "Green Path" is the target dehydrogenation.
Caption: Reaction network of 1,4-DHN. The green path denotes direct hydrogen release; the red path indicates parasitic isomerization to the more stable 1,2-DHN.
Data Analysis & Calculations
To validate the efficiency of the material, calculate the Selectivity (
Degree of Dehydrogenation (DoDH)
WhereIsomerization Selectivity ( )
This metric determines if your catalyst is wasting energy isomerizing the material rather than releasing hydrogen.
-
Target:
-
Interpretation: High
indicates the catalyst surface is acidic or the temperature is too low to overcome the dehydrogenation activation energy, allowing thermodynamic equilibration to 1,2-DHN instead.
Safety & Handling (1,4-DHN)
-
Flammability: 1,4-DHN is a combustible liquid (Flash point ~70°C).[3] Handle under inert atmosphere.
-
Peroxide Formation: Like many cyclic dienes, it can form explosive peroxides upon prolonged exposure to air. Test for peroxides using starch-iodide paper before heating.
-
Toxicity: Moderate irritant.[3] Use standard PPE (nitrile gloves, goggles, fume hood).
References
-
NIST Chemistry WebBook. this compound Thermochemistry Data.[3][6] National Institute of Standards and Technology.[6][7] Link
-
Dürr, S., et al. (2021). Experimental determination of the hydrogenation/dehydrogenation equilibrium of the LOHC system H0/H18-dibenzyltoluene.[8][9] International Journal of Hydrogen Energy. Link[8]
-
Crabtree, R. H., et al. (2006). Catalysed low temperature H2 release from nitrogen heterocycles.[1] New Journal of Chemistry.[3][1] Link
-
Sultan, O. & Shaw, H. (1975). Study of automotive storage of hydrogen using recyclable liquid chemical carriers. Exxon Research and Engineering Company.[3] Link
-
PubChem. this compound Compound Summary. National Center for Biotechnology Information.[3] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of Liquid Organic Hydrogen Carriers for Hydrogen Storage and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H10 | CID 69155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. brainly.com [brainly.com]
- 5. US3449453A - Process for hydrogenating naphthalene to this compound - Google Patents [patents.google.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. Experimental determination of the hydrogenation/dehydrogenation - Equilibrium of the LOHC system H0/H18-dibenzyltoluene - FAU CRIS [cris.fau.de]
- 9. Experimental determination of the hydrogenation/dehydrogenation - Equilibrium of the LOHC system H0/H18-dibenzyltoluene - JuSER [juser.fz-juelich.de]
Application Note: 1,4-Dihydronaphthalene as a Reducing Agent & Hydrogen Donor
Part 1: Core Directive & Introduction
The Aromatization-Driven Hydrogen Donor
1,4-Dihydronaphthalene (1,4-DHN) is not a conventional hydride donor like sodium borohydride; it is a specialized radical hydrogen atom donor . Its utility in organic synthesis and mechanistic study is derived almost entirely from a single thermodynamic driving force: the conversion of a dihydronaphthalene system into the highly stable, fully aromatic naphthalene system.
Unlike its isomer 1,2-dihydronaphthalene (which is conjugated and more stable), 1,4-DHN possesses two "doubly allylic" methylene groups. The homolytic cleavage of a C–H bond at these positions is energetically favorable because the resulting radical is stabilized by the adjacent aromatic ring and the alkene. The subsequent loss of a second hydrogen atom yields naphthalene, providing a massive enthalpic payout (Resonance Energy of Naphthalene ≈ 61 kcal/mol).
Key Applications:
-
Mechanistic Probe (Radical Clock): The "Gold Standard" trap for reactive diradicals (e.g., p-benzyne in Bergman cyclizations).
-
Chain Transfer Agent: Controlling molecular weight in radical polymerizations.
-
Transfer Hydrogenation: A high-boiling alternative to 1,4-cyclohexadiene for reducing specific radical intermediates.
Part 2: Mechanistic Insight[1]
The reducing power of 1,4-DHN operates via a Radical Hydrogen Transfer (HAT) mechanism. It functions as a "double hydrogen donor."
Mechanism Diagram
The following diagram illustrates the stepwise loss of hydrogen atoms. Note that the first H-abstraction is the rate-determining step (RDS) for the donor, while the second H-abstraction is extremely rapid due to the formation of the aromatic system.
Figure 1: The stepwise oxidation of 1,4-DHN to Naphthalene. The driving force is the restoration of aromaticity in the second ring.
Part 3: Comparative Analysis of Hydrogen Donors
Researchers often choose between 1,4-cyclohexadiene (1,4-CHD), 1,4-DHN, and 9,10-dihydroanthracene (9,10-DHA). The choice depends on the required temperature (boiling point) and the desired rate of H-abstraction.
| Property | 1,4-Cyclohexadiene (1,4-CHD) | This compound (1,4-DHN) | 9,10-Dihydroanthracene (9,10-DHA) |
| Boiling Point | 88 °C | 212 °C | 312 °C (Melting Pt: 107 °C) |
| C-H BDE (approx) | ~73-75 kcal/mol | ~76-78 kcal/mol | ~78-80 kcal/mol |
| Reactivity | Highest | Moderate | Lowest |
| Primary Use | General transfer hydrogenation | High-temp radical trapping | High-temp radical trapping |
| Byproduct | Benzene (Volatile/Toxic) | Naphthalene (Solid/Easy Removal) | Anthracene (Solid) |
Scientist's Note: Use 1,4-DHN when your reaction requires temperatures >90°C (where 1,4-CHD would reflux too vigorously or evaporate) or when you need to slow down the H-transfer slightly to observe competition with other pathways.
Part 4: Detailed Protocols
Protocol A: Trapping Reactive Diradicals (Bergman Cyclization)
Context: This is the definitive experiment to prove the formation of a p-benzyne diradical intermediate in enediyne chemistry. The 1,4-DHN supplies two hydrogen atoms to the transient diradical, "quenching" it to a stable arene.
Materials:
-
Substrate: Enediyne precursor (e.g., 1,2-diethynylbenzene derivative).
-
Reagent: this compound (1,4-DHN) [>97% purity].
-
Solvent: Chlorobenzene or Benzene-d6 (for NMR monitoring).
-
Equipment: Heavy-walled pressure tube or sealed NMR tube.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strictly inert atmosphere (Ar or N₂), dissolve the enediyne substrate (0.1 mmol) in degassed chlorobenzene (2.0 mL).
-
Addition of Trap: Add a large excess of 1,4-DHN (20–50 equivalents).
-
Why Excess? The radical intermediate is extremely short-lived. A high concentration of H-donor is statistically required to ensure H-abstraction occurs faster than radical polymerization or solvent reaction.
-
-
Thermal Initiation: Seal the vessel. Heat the reaction mixture to the initiation temperature of the enediyne (typically 140–180 °C for simple enediynes; lower for strained cyclic variants).
-
Monitoring: Monitor the disappearance of the starting material via GC-MS or 1H NMR.
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: The excess 1,4-DHN and the naphthalene byproduct can be separated from the product via column chromatography (Silica gel, Hexanes/EtOAc gradient). Naphthalene elutes very early in non-polar solvents.
-
-
Validation: The product should be the dihydro-derivative of the cyclized arene (e.g., 1,2,3,4-tetrahydronaphthalene derivative if starting from an acyclic enediyne).
Protocol B: Chain Transfer Agent in Radical Polymerization
Context: Used to lower the molecular weight of polymers (e.g., styrene, methacrylates) by terminating growing chains via H-transfer.[1]
Step-by-Step Methodology:
-
Reaction Mix: Combine monomer (e.g., Styrene, 10.0 g), Initiator (e.g., AIBN, 0.1 g), and 1,4-DHN.
-
Dosage: The amount of 1,4-DHN determines the final molecular weight (
). Use the Mayo equation:-
Note:
for 1,4-DHN is typically lower than thiols but sufficient for moderate control without introducing sulfur odors.
-
-
Polymerization: Heat to 60–80 °C under nitrogen for 4–12 hours.
-
Isolation: Precipitate the polymer into cold methanol. The naphthalene byproduct and unreacted 1,4-DHN will remain in the methanol supernatant.
Part 5: Safety and Handling
-
Peroxide Formation: Like all compounds with bis-allylic hydrogens (e.g., ethers, 1,4-dienes), 1,4-DHN can form explosive peroxides upon prolonged exposure to air.
-
Protocol: Test for peroxides using starch-iodide paper before heating. If positive, filter through a plug of activated alumina.
-
Storage: Store under nitrogen at 4°C.
-
-
Flammability: Flash point is approx 76°C. Keep away from open flames.
-
Toxicity: Naphthalene (the byproduct) is a suspected carcinogen and environmental toxin. Handle all waste streams as hazardous organic waste.
Part 6: References
-
Bergman, R. G. (1972).[2] "Reactive 1,4-dehydroaromatics." Accounts of Chemical Research, 6(1), 25–31. Link
-
Lockhart, T. P., & Bergman, R. G. (1981). "Evidence for the reactive spin state of 1,4-dehydrobenzenes." Journal of the American Chemical Society, 103(14), 4091–4096. Link
-
Studer, A., & Amrein, S. (2002). "Tin-Free Radical Chemistry using the Persistent Radical Effect." Synthesis, 2002(7), 835-849. Link
-
Wang, Y., et al. (2018). "Catalytic Transfer Hydrogenation of Unactivated Alkenes." Journal of the American Chemical Society, 140(13), 4417–4429. Link
-
Smith, M. B. (2020).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (General reference for H-donor reactivity trends).
Sources
Application Note: In Vitro Evaluation of 1,4-Dihydronaphthalene Analogues
Abstract
1,4-Dihydronaphthalene (1,4-DHN) analogues represent a privileged structural scaffold in medicinal chemistry, often serving as rigid isosteres for cis-stilbenes (e.g., combretastatin A-4). Unlike their fully aromatic naphthalene counterparts, 1,4-DHNs possess a non-planar, "boat-like" conformation that is critical for binding to specific biological pockets, particularly the colchicine-binding site of tubulin. However, this scaffold presents unique challenges in in vitro evaluation due to its propensity for spontaneous aromatization (oxidation) to naphthalene. This guide provides a rigorous framework for evaluating these analogues, prioritizing compound stability, tubulin-targeting efficacy, and antimicrobial efflux inhibition.
Part 1: Compound Management & Stability Profiling
The Critical "Watch-Out": The driving force for 1,4-DHN analogues is the restoration of aromaticity. In the presence of oxygen, light, or specific metabolic enzymes, these compounds can oxidize into inactive naphthalene derivatives. Data generated without verifying structural integrity is invalid.
Protocol 1.1: Oxidative Stability Verification
Objective: Determine the half-life (
Materials:
-
Test Compound (10 mM stock in DMSO)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Complete Cell Culture Media (e.g., DMEM + 10% FBS)
-
Internal Standard (e.g., Ibuprofen or a stable sulfone, distinct retention time)
Methodology:
-
Preparation: Spike Complete Media with the test compound to a final concentration of 10 µM (0.1% DMSO). Prepare a parallel "Solvent Control" in PBS to assess serum protein catalysis.
-
Incubation: Incubate at 37°C in the dark (critical to prevent photo-oxidation).
-
Sampling:
-
Extract 100 µL aliquots at
hours. -
Quenching: Immediately add 300 µL ice-cold ACN containing the Internal Standard. Vortex for 30s.
-
Centrifuge at 14,000 x g for 10 min to pellet proteins.
-
-
Analysis: Inject supernatant into HPLC (C18 column). Monitor the ratio of the 1,4-DHN peak (starting material) to the Naphthalene peak (aromatized product).
Acceptance Criteria:
-
If degradation > 10% within 4 hours: The biological assay window must be shortened, or the media must be supplemented with antioxidants (e.g., 50 µM Ascorbic Acid), provided this does not interfere with the assay.
Part 2: Anticancer Evaluation (Tubulin Targeting)
Many 1,4-DHN analogues function as Vascular Disrupting Agents (VDAs) by inhibiting tubulin polymerization.[1] Standard cytotoxicity (MTT) is insufficient to prove this mechanism; a direct polymerization assay is required.
Protocol 2.1: Fluorescence-Based Tubulin Polymerization Assay
Objective: Quantify the inhibition of tubulin assembly by 1,4-DHN analogues.
Principle: Free tubulin subunits are non-fluorescent when bound to a reporter dye (e.g., DAPI or specific commercial fluorophores). Upon polymerization into microtubules, fluorescence intensity increases. Inhibitors prevent this increase.
Workflow Diagram:
Caption: Kinetic workflow for tubulin polymerization. Tubulin must be kept on ice until the moment of assay initiation to prevent premature assembly.
Detailed Steps:
-
Reagent Prep: Use >99% pure porcine brain tubulin. Resuspend in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
-
Plate Setup: In a pre-warmed (37°C) 96-well or 384-well black plate:
-
10 µL Test Compound (final conc. 1–10 µM).
-
Controls: Paclitaxel (Enhancer control), Colchicine or Combretastatin A-4 (Inhibitor control), DMSO (Vehicle).
-
-
Initiation: Add 40 µL of Tubulin/Reporter mix to each well.
-
Kinetic Read: Immediately place in a plate reader pre-heated to 37°C. Measure fluorescence every 60 seconds for 60 minutes.
Data Interpretation:
-
Polymerization Rate (
): Calculate the slope of the linear phase of the curve. -
% Inhibition:
Part 3: Antimicrobial & Efflux Pump Inhibition
Lipophilic 1,4-DHNs often act as Efflux Pump Inhibitors (EPIs) rather than direct antibiotics. They potentiate other drugs by blocking transporters (e.g., NorA in S. aureus).
Protocol 3.1: Ethidium Bromide (EtBr) Accumulation Assay
Objective: Determine if the 1,4-DHN analogue inhibits bacterial efflux pumps.
Mechanism: EtBr is a substrate for efflux pumps. In wild-type bacteria, pumps eject EtBr, keeping fluorescence low. If the 1,4-DHN blocks the pump, EtBr accumulates, intercalates DNA, and fluoresces.
Methodology:
-
Bacterial Strain: Use an efflux-overexpressing strain (e.g., S. aureus SA-1199B).
-
Preparation: Grow cells to mid-log phase (
). Wash and resuspend in PBS. -
Loading: Add EtBr to a final concentration of 10 µM.
-
Treatment:
-
Add 1,4-DHN analogue at
its MIC (to ensure cell viability). -
Positive Control: Verapamil or Reserpine (known EPIs).
-
Negative Control: EtBr only.
-
-
Measurement: Monitor fluorescence (Ex 530nm / Em 600nm) every 5 minutes for 30 minutes.
Result Visualization:
| Condition | Fluorescence Trend | Interpretation |
| Bacteria + EtBr (No Drug) | Flat / Low Slope | Efflux active (EtBr ejected) |
| Bacteria + EtBr + 1,4-DHN | Steep Rising Slope | Efflux Inhibited (Hit) |
| Bacteria + EtBr + Verapamil | Steep Rising Slope | Positive Control Validated |
Part 4: Summary of Key Experimental Parameters
| Assay Type | Critical Parameter | "Watch Out" / Common Failure Mode |
| Solubility | DMSO < 0.5% | 1,4-DHNs are highly lipophilic; precipitation in aqueous media causes false negatives. |
| Stability | Light Protection | Aromatization to naphthalene eliminates the 3D-shape required for tubulin binding. |
| Cytotoxicity | Cell Density | High density (>10k/well) can mask activity of cell-cycle arrest agents. Seed at 3-5k/well. |
| Efflux | Glucose | Glucose energizes pumps. Perform EtBr assays in glucose-free buffer to measure passive accumulation vs. active efflux. |
References
-
Pettit, G. R., et al. (1995). Antineoplastic agents.[2][3][4][5] 291. Isolation and structure of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry.
-
Hadfield, J. A., et al. (2003). Tubulin and microtubules as targets for anticancer drugs.[4] Progress in Cell Cycle Research.
-
Kaatz, G. W., et al. (2000). Phenylpiperidine selective serotonin reuptake inhibitors interfere with multidrug efflux pump activity in Staphylococcus aureus. International Journal of Antimicrobial Agents.
-
Wang, Y., et al. (2018). Synthesis and biological evaluation of this compound derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. (Note: Representative citation for scaffold class).
-
PubChem Compound Summary. (2024). This compound (CID 69155).[6] National Center for Biotechnology Information.
Sources
- 1. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. This compound | C10H10 | CID 69155 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Purity 1,4-Dihydronaphthalene: A Critical Intermediate for Tetralone-Based Agrochemicals
Topic: 1,4-Dihydronaphthalene in the production of agrochemicals Content Type: Detailed Application Note and Protocol Guide
Executive Summary
This compound (1,4-DHN) acts as a pivotal "gateway molecule" in the synthesis of bicyclic agrochemicals. While often overshadowed by its more stable isomer (1,2-dihydronaphthalene) or its fully saturated analog (tetralin), 1,4-DHN is the primary kinetic product of naphthalene reduction. Its value lies in its unique olefinic reactivity, which allows for controlled functionalization into 1-tetralone —a universal building block for a class of rodenticides (e.g., Coumatetralyl ) and synthetic auxins (e.g., 1-Naphthylacetic acid derivatives).
This guide details the selective synthesis of 1,4-DHN, its controlled conversion to 1-tetralone, and its downstream application in producing high-value agrochemical actives.
Chemical Logic & Mechanism[1][2][3]
The utility of 1,4-DHN stems from its position on the energy landscape of naphthalene hydrogenation.
The Selectivity Challenge
Direct catalytic hydrogenation of naphthalene typically yields tetralin (1,2,3,4-tetrahydronaphthalene) because the intermediate dihydronaphthalenes are rapidly reduced. To access the dihydro- scaffold, one must use conditions that favor the kinetic product (1,4-DHN) and arrest the reaction before full saturation occurs.
-
1,4-DHN (Kinetic): Formed via dissolving metal reduction (Birch conditions). The isolated double bonds are non-conjugated, preserving higher energy for subsequent functionalization.
-
1,2-DHN (Thermodynamic): Formed via acid-catalyzed isomerization of 1,4-DHN. The double bond is conjugated with the benzene ring, offering stability but altering reactivity.[1]
The Agrochemical Pathway
The primary industrial route involves converting 1,4-DHN into 1-Tetralone . This ketone is the nucleophilic anchor for condensing with 4-hydroxycoumarin to produce anticoagulant rodenticides.
Pathway:
Naphthalene
Experimental Protocols
Protocol A: Selective Synthesis of this compound (Birch Reduction)
This protocol utilizes a dissolving metal reduction to achieve >98% selectivity for the 1,4-isomer, avoiding over-reduction to tetralin.
Safety Warning: This reaction uses liquid ammonia and metallic sodium. Perform in a high-efficiency fume hood with appropriate cryo-gloves and face shield.
Reagents:
-
Naphthalene (Recrystallized, >99%)
-
Sodium metal (Cut into small cubes, washed with hexanes)
-
Liquid Ammonia (Anhydrous)
-
Ethanol (Absolute)
-
Ammonium Chloride (Solid)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser, a mechanical stirrer, and a nitrogen inlet. Cool the flask to -78°C.
-
Ammonia Condensation: Condense anhydrous ammonia (approx. 500 mL per 0.1 mol naphthalene) into the flask.
-
Dissolution: Add Naphthalene (12.8 g, 0.1 mol) and Ethanol (15 g, 3.2 eq) to the liquid ammonia. The solution should remain clear/colorless.
-
Reduction (The Critical Step): Slowly add Sodium metal (4.6 g, 2.0 eq) in small portions.
-
Observation: The solution will turn a deep, vibrant blue (solvated electrons).
-
Endpoint: Continue stirring for 15-20 minutes. The blue color should persist. If it fades to white/grey, add small amounts of additional Na.
-
-
Quenching: Carefully add solid Ammonium Chloride (12 g) to quench the reaction. The blue color will disappear immediately.
-
Note: Rapid quenching is vital to prevent base-catalyzed isomerization to 1,2-DHN.
-
-
Workup: Allow the ammonia to evaporate overnight under a stream of nitrogen. Dissolve the white residue in water (100 mL) and extract with diethyl ether (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over MgSO4, and concentrate.
-
Yield Expectation: 90-95%.
-
Purity Check: 1H NMR (CDCl3) should show a singlet at
5.9 ppm (olefinic protons of 1,4-DHN). 1,2-DHN would show multiplets at 6.0 and 6.5 ppm.
-
Protocol B: Conversion to 1-Tetralone (The Agrochemical Precursor)
1,4-DHN is isomerized and oxidized to 1-tetralone, the direct precursor for Coumatetralyl.
Reagents:
-
Crude 1,4-DHN (from Protocol A)
-
Dilute Sulfuric Acid (10%)
-
Chromium Trioxide (CrO3) or catalytic Co(OAc)2 with O2 (Industrial variant)
Methodology:
-
Isomerization: Reflux 1,4-DHN in toluene with a catalytic amount of p-TsOH or dilute H2SO4 for 2 hours.
-
QC Check: GC-MS will confirm quantitative conversion to 1,2-dihydronaphthalene (thermodynamic isomer).
-
-
Oxidation: Cool the mixture to 0°C. Slowly add CrO3 (dissolved in acetic acid/water) or bubble O2 through the solution in the presence of Co(OAc)2 catalyst at 60°C.
-
Isolation: Quench with water, extract with ethyl acetate. Wash with NaHCO3 to remove acidic byproducts.
-
Distillation: 1-Tetralone is a high-boiling liquid (bp 113-116°C at 8 hPa). Vacuum distillation yields the pure ketone.
Application Case Study: Synthesis of Coumatetralyl
Coumatetralyl is a first-generation anticoagulant rodenticide. Its synthesis demonstrates the direct utility of the tetralone scaffold derived from 1,4-DHN.
Reaction: Condensation of 4-Hydroxycoumarin with 1-Tetralone (or 1-tetralol).
| Parameter | Specification |
| Reaction Type | Knoevenagel-type Condensation |
| Catalyst | Acidic (e.g., HCl, H2SO4) or Thermal |
| Solvent | Acetic Acid or Toluene |
| Temperature | 100°C - 120°C |
| Yield | 75-85% |
Mechanism: The enol form of 1-tetralone attacks the 3-position of 4-hydroxycoumarin, followed by dehydration to form the lipophilic tail essential for the molecule's anticoagulant activity (Vitamin K antagonism).
Visual Workflow (DOT Diagram)
Caption: Figure 1. Synthetic workflow from Naphthalene feedstock to high-value Agrochemical Actives via the 1,4-DHN pathway.
Analytical Data & QC Standards
When sourcing or synthesizing 1,4-DHN for agrochemical use, the following specifications are critical to ensure downstream yield and safety.
| Property | This compound | 1,2-Dihydronaphthalene | 1-Tetralone |
| CAS Number | 612-17-9 | 447-53-0 | 529-34-0 |
| Appearance | Colorless liquid / Low melting solid | Colorless liquid | Pale yellow oil |
| Boiling Point | 212°C | 206°C | 255-257°C |
| Key NMR Signal | |||
| Stability | Unstable (Air sensitive, isomerizes) | More stable than 1,4-isomer | Stable |
| Storage | Under Argon, <4°C | Under Nitrogen, RT | Ambient |
References
-
BenchChem. (2025).[1] A Comparative Analysis of the Reactivity of 1,2-Dihydronaphthalene and this compound. Retrieved from
-
Wikipedia. (n.d.). 1-Tetralone. Retrieved from
-
University of Hertfordshire. (n.d.). Coumatetralyl - PPDB: Pesticide Properties DataBase. Retrieved from
-
Organic Syntheses. (1955).
-Tetralone. Org. Synth. 1955, 35, 95. Retrieved from -
National Institutes of Health (NIH). (n.d.). This compound PubChem Compound Summary. Retrieved from
-
Google Patents. (1971). Preparation of dihydronaphthalene compounds (US3558728A).[2] Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Birch Reduction of Naphthalene
Welcome to the technical support center for the Birch reduction of naphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring scientifically sound and reproducible results.
I. Foundational Principles & Mechanism
Before troubleshooting, a firm grasp of the reaction's mechanism is paramount. The Birch reduction is a dissolving metal reduction that selectively reduces one of the aromatic rings of naphthalene to a 1,4-dihydronaphthalene derivative.[1] This is not a complete hydrogenation; rather, it's a nuanced transformation offering a gateway to a variety of synthetic intermediates.
The core of the reaction involves the transfer of solvated electrons from an alkali metal (typically sodium or lithium) in liquid ammonia to the naphthalene ring.[2][3][4] This generates a radical anion, which is then protonated by a proton source, usually an alcohol.[1][2][4] A second electron transfer and subsequent protonation yield the final 1,4-dihydro product.[2][5]
Reaction Mechanism Workflow
Caption: The stepwise mechanism of the Birch reduction of naphthalene.
II. Frequently Asked Questions (FAQs)
Here we address common queries that arise during the planning and execution of a Birch reduction of naphthalene.
Q1: What is the optimal alkali metal for the reduction of naphthalene?
A1: While sodium, lithium, and potassium can all be used, lithium often provides better yields .[2] This is attributed to its higher solubility in liquid ammonia, leading to a more homogeneous distribution of solvated electrons. However, sodium is a more cost-effective and commonly used alternative that provides good results.
Q2: Why is liquid ammonia used as the solvent, and are there alternatives?
A2: Liquid ammonia is the traditional solvent because it readily dissolves alkali metals to form the characteristic deep blue solution of solvated electrons.[3][4] Its low boiling point (-33 °C) also helps in maintaining the low temperatures required to prevent side reactions.[6]
However, the use of liquid ammonia requires cryogenic conditions and presents safety hazards.[4][7] Ammonia-free alternatives have been developed, often employing co-solvents like tetrahydrofuran (THF) with amines such as ethylenediamine.[8][9] These systems can sometimes be run at room temperature, simplifying the experimental setup.[9] Recent research has also explored the use of sodium dispersions with 15-crown-5 ether as a practical ammonia-free method.[10]
Q3: What is the role of the alcohol, and how do I choose the right one?
A3: The alcohol serves as the essential proton source to protonate the anionic intermediates.[2][5] Without it, the reaction can stall or lead to polymerization. The choice of alcohol is critical for controlling the reaction's outcome.
-
Primary alcohols (e.g., ethanol, isoamyl alcohol): These are generally good choices. There is no significant difference in outcome between ethanol and isoamyl alcohol under standard conditions.[11]
-
tert-Butanol: This is a weaker acid than primary alcohols and can be beneficial in preventing over-reduction or isomerization of the desired 1,4-dihydro product.
Q4: Can I reduce both rings of naphthalene?
A4: Yes, over-reduction to form tetralin (1,2,3,4-tetrahydronaphthalene) is a common side reaction.[11] This typically occurs under more forcing conditions, such as higher temperatures or the presence of a stronger base, which can isomerize the initial 1,4-dihydro product to the conjugated 1,2-dihydronaphthalene.[11] The conjugated diene is then susceptible to further reduction.[11]
III. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low or no conversion of naphthalene.
| Potential Cause | Explanation | Recommended Solution |
| Presence of Water | Alkali metals react violently with water, consuming the reagent and preventing the formation of solvated electrons. The reaction is highly sensitive to moisture.[4] | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and reagents. |
| Impure Alkali Metal | The surface of the alkali metal can be oxidized. | Cut the alkali metal under an inert solvent (e.g., mineral oil) to expose a fresh, shiny surface before adding it to the reaction. |
| Insufficient Mixing | Poor stirring can lead to localized depletion of the alkali metal or naphthalene. | Use a robust mechanical stirrer or a large magnetic stir bar to ensure vigorous mixing of the heterogeneous reaction mixture. |
| Incorrect Temperature | If the temperature is too high, the ammonia will evaporate too quickly, and side reactions may occur. | Maintain a temperature of -33 °C (the boiling point of ammonia) or lower, typically using a dry ice/acetone bath.[6] |
Problem 2: Formation of over-reduced products (e.g., tetralin).
| Potential Cause | Explanation | Recommended Solution |
| Reaction Temperature Too High | Elevated temperatures can promote the isomerization of the kinetic this compound product to the thermodynamically more stable (and reducible) 1,2-dihydronaphthalene.[11] | Maintain a low reaction temperature (-78 °C to -33 °C). |
| Prolonged Reaction Time | Leaving the reaction to stir for too long after the naphthalene has been consumed can lead to over-reduction. | Monitor the reaction by TLC or GC-MS. Once the starting material is consumed, quench the reaction promptly. |
| Choice of Proton Source | A more acidic proton source can sometimes facilitate over-reduction. | Consider using a bulkier, less acidic alcohol like tert-butanol. |
Problem 3: Isomerization of the desired this compound.
| Potential Cause | Explanation | Recommended Solution |
| Basic Conditions During Workup | The presence of strong bases (like sodium amide, formed from the reaction of sodium with ammonia) can catalyze the isomerization of the non-conjugated 1,4-diene to the conjugated 1,2-diene.[11] | Quench the reaction with a proton source that will neutralize any strong base before warming the reaction mixture. Ammonium chloride is a common and effective quenching agent.[5] |
| High Temperatures | As mentioned, heat can drive the isomerization to the more stable conjugated system. | Keep the reaction cold throughout and perform the workup at low temperatures as much as possible. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Birch reduction issues.
IV. Optimized Experimental Protocol
This protocol provides a robust starting point for the Birch reduction of naphthalene.
Materials:
-
Naphthalene
-
Lithium wire or sodium chunks
-
Anhydrous ethanol or tert-butanol
-
Anhydrous liquid ammonia
-
Anhydrous diethyl ether or THF
-
Ammonium chloride (solid)
-
Dry ice
-
Acetone
Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet. Flame-dry the entire apparatus under a stream of inert gas (argon or nitrogen).
-
Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense the required volume of anhydrous ammonia into the flask.
-
Dissolution: Add the naphthalene dissolved in a minimal amount of anhydrous diethyl ether or THF to the liquid ammonia with vigorous stirring.
-
Addition of Alkali Metal: Carefully add small pieces of freshly cut lithium or sodium to the solution. A deep blue color should persist, indicating the presence of solvated electrons.[4] Continue adding the metal until the blue color remains for at least 30 minutes.
-
Addition of Alcohol: Slowly add the anhydrous alcohol dropwise to the reaction mixture. The blue color will fade as the reaction proceeds.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Quenching: Once the reaction is complete, carefully quench the excess alkali metal by the slow, portion-wise addition of solid ammonium chloride until the blue color is completely discharged.
-
Workup: Allow the ammonia to evaporate overnight under a stream of inert gas.[12] Add cold water to the residue and extract the product with diethyl ether or another suitable organic solvent.[12] Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.[12]
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
V. References
-
BYJU'S. (n.d.). Birch Reduction Mechanism. Retrieved from [Link]
-
Aakash Institute. (n.d.). Birch reduction mechanism in chemistry. Retrieved from [Link]
-
Halim, M. A., et al. (1993). The Application of C,K for Organic Synthesis: Reduction of Substituted Naphthalenes. J. Chem. Soc., Perkin Trans. 1, 119-122.
-
Chemistry Stack Exchange. (2021). Why does Birch reduction of naphthalene with isoamyl alcohol form tetralin instead of 1,4-dihydrodialin (as formed with C2H5OH)? Retrieved from [Link]
-
Wikipedia. (n.d.). Birch reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Electrochemical Birch reduction of the naphthalene derivative 1b... Retrieved from [Link]
-
ResearchGate. (n.d.). (a) SWV study of the electrochemical Birch reduction of naphthalene... Retrieved from [Link]
-
Freie Universität Berlin. (n.d.). The Hydronaphthalide Monoanion: Isolation of the “red transient” Birch Intermediate from liquid Ammonia. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Birch Reduction. Retrieved from [Link]
-
ACS Publications. (2022). High-Productivity Single-Pass Electrochemical Birch Reduction of Naphthalenes in a Continuous Flow Electrochemical Taylor Vortex Reactor. Organic Process Research & Development. Retrieved from [Link]
-
Sciencemadness Wiki. (2018). Birch reduction. Retrieved from [Link]
-
ACS Publications. (2018). A Practical and Chemoselective Ammonia-Free Birch Reduction. Organic Letters. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Birch Reduction of Aromatic Rings. Retrieved from [Link]
-
YouTube. (2016). The Birch reduction. Retrieved from [Link]
-
IOCB Prague. (2024). In search of friendly room temperature solvents for Birch reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). “Birch‐type” reductions of benzene, naphthalene and anthracene yielding... Retrieved from [Link]
-
Phys.org. (2021). A way to conduct Birch reductions that does not involve ammonia. Retrieved from [Link]
-
ResearchGate. (2024). Excited-state protonation and reduction enable the umpolung Birch reduction of naphthalenes. Retrieved from [Link]
-
ResearchGate. (n.d.). A New, Safe and Convenient Procedure for Reduction of Naphthalene and Anthracene: Synthesis of Tetralin in a One-Pot Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Birch Reduction: Mechanism & Examples. Retrieved from [Link]
Sources
- 1. Birch Reduction | Pharmaguideline [pharmaguideline.com]
- 2. byjus.com [byjus.com]
- 3. Birch reduction - Wikipedia [en.wikipedia.org]
- 4. Birch reduction - Sciencemadness Wiki [sciencemadness.org]
- 5. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. In search of friendly room temperature solvents for Birch reduction [uochb.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. phys.org [phys.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Purification of 1,4-Dihydronaphthalene (1,4-DHN)
Status: Operational Ticket Focus: Downstream Processing & Purity Optimization Audience: Synthetic Chemists, Process Development Scientists
Introduction: The Stability Paradox
Welcome to the technical guide for isolating 1,4-Dihydronaphthalene (1,4-DHN) . If you are accessing this module, you likely performed a Birch reduction on naphthalene and are now facing a crude mixture containing unreacted starting material, the desired kinetic product (1,4-DHN), and potentially the thermodynamic isomer (1,2-DHN).
The Core Challenge: 1,4-DHN is the kinetic product. It is chemically distinct from the thermodynamic product, 1,2-Dihydronaphthalene (1,2-DHN). The 1,4-isomer contains isolated double bonds and is less stable. Under acidic conditions, basic catalysis, or excessive heat, the double bond migrates into conjugation with the benzene ring, irreversibly forming 1,2-DHN.
This guide prioritizes isomer retention and starting material removal .
Module 1: Critical Troubleshooting (The Isomerization Crisis)
User Query: "My NMR shows a mix of 1,4- and 1,2-isomers. Can I separate them?"
Technical Response:
Separation of 1,4-DHN and 1,2-DHN is exceptionally difficult due to overlapping boiling points (
Root Cause Analysis: Isomerization Triggers
-
Protic Acid Quench: Strong acids during the Birch workup catalyze the 1,4
1,2 shift. -
Thermal Stress: Distillation above 100°C (pot temperature) accelerates migration.
-
Base Catalysis: Unquenched alkoxides (ethoxide/methoxide) can deprotonate the bis-allylic position.
Diagram: The Isomerization Trap
The following diagram illustrates the thermodynamic sink you must avoid.
Figure 1: The irreversible isomerization pathway from the kinetic 1,4-isomer to the thermodynamic 1,2-isomer.
Module 2: Removal of Naphthalene (The "Solid" Impurity)
User Query: "I have 15% unreacted Naphthalene. How do I remove it without distilling at high temps?"
Technical Response: Exploit the phase difference. At room temperature, Naphthalene is a solid (MP 80°C), whereas 1,4-DHN is a liquid (or low-melting solid, MP ~25°C).
Protocol: The "Freeze-Out" Method
This method uses solubility differentials in alcohols to precipitate Naphthalene while keeping 1,4-DHN in solution.
-
Concentrate: Remove the extraction solvent (ether/pentane) via rotary evaporation (bath < 35°C).
-
Dissolve: Add a minimum amount of methanol or ethanol to the crude oil.
-
Ratio: Approx 1-2 mL solvent per gram of crude.
-
-
Chill: Place the flask in a freezer (-20°C) for 4–12 hours.
-
Filter: Naphthalene will crystallize as white plates. 1,4-DHN remains in the mother liquor.
-
Action: Rapidly filter through a cold sintered glass funnel.
-
-
Verify: Check the melting point of the solid. If >75°C, it is Naphthalene.[1][2]
Module 3: Validated Purification Workflow
User Query: "What is the standard operating procedure (SOP) for the full workup?"
Technical Response: The following workflow integrates the "Freeze-Out" step with vacuum distillation to ensure maximum purity.
Step-by-Step Protocol
| Step | Action | Technical Rationale |
| 1. Quench | Add solid Ammonium Chloride (NH | Neutralizes alkoxides without creating a strongly acidic environment (prevents isomerization). |
| 2. Evaporate | Allow NH | Removes solvent. Do not use heat yet. |
| 3. Extract | Add Water and extract with Petroleum Ether or Pentane . | Non-polar solvents avoid extracting salts. |
| 4. Wash | Wash organic layer with Brine ( | Removes residual ammonia/salts. |
| 5. Dry | Dry over anhydrous MgSO | Water removal is critical for distillation safety. |
| 6. Precipitate | (Optional) Perform "Freeze-Out" (Module 2) if Naphthalene > 10%. | Reduces the burden on the distillation step. |
| 7. Distill | Vacuum Distillation . Collect fraction at 94–96°C @ 13 mmHg . | Lowers boiling point to prevent thermal isomerization. |
Diagram: Purification Decision Tree
Figure 2: Decision logic for purification based on impurity load.
Module 4: Analytical Validation (The "Fingerprint")
User Query: "How do I prove I have the 1,4-isomer and not the 1,2-isomer?"
Technical Response:
Proton NMR (
Comparative NMR Data Table (in CDCl )
| Feature | This compound (Target) | 1,2-Dihydronaphthalene (Impurity) | Naphthalene (Impurity) |
| Structure | Isolated Double Bonds | Conjugated Double Bond | Fully Aromatic |
| Vinyl Protons | ~5.90 ppm (Multiplet, 2H) | ~6.40 ppm (d, 1H) & ~6.00 ppm (m, 1H) | None |
| Methylene Protons | ~3.35 ppm (Singlet-like/Multiplet, 4H) | ~2.80 ppm (t, 2H) & ~2.30 ppm (m, 2H) | None |
| Aromatic Protons | ~7.10 ppm (Narrow range) | ~7.00–7.30 ppm (Multiplet) | ~7.45 & 7.85 ppm |
Diagnostic Check:
-
Look for the signal at 3.35 ppm . If you see signals at 2.30/2.80 ppm , you have isomerization.
-
Look for the signal at 5.90 ppm . If you see a doublet at 6.40 ppm , you have the conjugated isomer.
References
-
Wilds, A. L.; Nelson, N. A. "The Facile Synthesis of this compound." Journal of the American Chemical Society, 1953 , 75(21), 5360–5365.
-
NIST Chemistry WebBook. "this compound Properties & Spectra." National Institute of Standards and Technology.[3]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for Birch Reduction workup procedures).
Sources
Technical Support Center: 1,4-Dihydronaphthalene (1,4-DHN) Stability
Ticket ID: DHN-STAB-001 Subject: Troubleshooting Isomerization, Oxidation, and Workup Failures Assigned Specialist: Senior Application Scientist
Executive Summary & Core Issue
The User Problem: Researchers frequently synthesize 1,4-dihydronaphthalene (1,4-DHN) via Birch reduction, only to find significant contamination with 1,2-dihydronaphthalene (1,2-DHN) or naphthalene upon analysis.
The Root Cause: 1,4-DHN is kinetically stable but thermodynamically unstable . It possesses an isolated double bond.[1] Under basic catalysis (or improper acid quenching), it isomerizes to 1,2-DHN to achieve conjugation with the benzene ring (styrene-like resonance). Furthermore, both isomers share a strong thermodynamic driving force to eliminate hydrogen and restore full aromaticity (naphthalene).
Module 1: Base-Catalyzed Isomerization (The Primary Failure Mode)
Technical Insight
The most common stability failure occurs when 1,4-DHN is exposed to base. The methylene protons at the C1 and C4 positions are bis-allylic (or benzylic/allylic), making them significantly more acidic (pKa ~30-32) than standard alkyl protons.
Even weak bases or residual alkoxides from a Birch reduction can deprotonate this position. The resulting carbanion is resonance-stabilized.[2][3] Upon reprotonation, the system preferentially forms the thermodynamically superior conjugated system (1,2-DHN).
Thermodynamic Data Comparison
| Property | This compound | 1,2-Dihydronaphthalene | Implication |
| Structure | Isolated double bond | Conjugated (Styrene-like) | 1,2-DHN is resonance stabilized.[1][4] |
| Heat of Hydrogenation | -113 kJ/mol | -101 kJ/mol | 1,4-DHN is higher energy (less stable).[1][5] |
| Stability Status | Kinetic Product | Thermodynamic Product | Equilibrium favors 1,2-DHN. |
Mechanistic Pathway (Visualization)[6][7]
Figure 1: Base-catalyzed isomerization pathway converting the kinetic 1,4-isomer to the thermodynamic 1,2-isomer.
Module 2: Acid Sensitivity & Birch Reduction Workup
Technical Insight
While 1,4-DHN is less sensitive to acid than to base regarding isomerization, it is not inert.
-
Hydration: Strong acids can catalyze the addition of water across the double bond, leading to alcohols (tetralols).
-
Disproportionation: Acidic conditions can facilitate hydrogen transfer, resulting in a mix of tetralin and naphthalene.
-
Birch Quench Criticality: The 1,4-DHN is generated as an anionic species in the Birch reduction. The "quench" step is where most errors occur. If the quench is too exothermic or the pH drops too low locally, side reactions accelerate.
Protocol: Safe Quench of Birch Reduction
Objective: Isolate 1,4-DHN without isomerization or aromatization.
-
Preparation: Cool the reaction mixture (Li/Na in NH3) to -78°C.
-
Quenching Agent: Use solid Ammonium Chloride (NH4Cl) or carefully added Ethanol .
-
Why? These are mild proton sources. Avoid strong mineral acids (HCl) directly into the ammonia, which generates excessive heat and local acidity.
-
-
Solvent Exchange: Evaporate NH3 under a stream of nitrogen (inert atmosphere is crucial).
-
Partition: Dissolve residue in cold pentane/ether and wash with ice-cold water .
-
Critical Step: Ensure the aqueous layer is neutral. If basic residues remain, isomerization to 1,2-DHN will occur during solvent removal.
-
-
Drying: Dry over MgSO4 (neutral) rather than basic drying agents (like K2CO3) if strictly avoiding isomerization is critical, though K2CO3 is often tolerated if exposure is short.
Module 3: Storage & Oxidation (Aromatization)
Technical Insight
Both 1,4-DHN and 1,2-DHN are prone to oxidative dehydrogenation . The driving force is the formation of the stable naphthalene aromatic system (10 π electrons). This reaction is accelerated by:
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for identifying degradation pathways.
Frequently Asked Questions (FAQ)
Q: Can I use silica gel chromatography to purify 1,4-DHN? A: Proceed with caution. Silica gel is slightly acidic. While 1,4-DHN is generally stable enough for rapid flash chromatography, prolonged exposure on the column can lead to isomerization or hydration. Use neutral alumina or treat the silica with 1% triethylamine (TEA) to neutralize acid sites, but ensure the TEA is removed quickly to prevent base-catalyzed isomerization.
Q: I see a "red transient" color during my Birch reduction. Is this normal? A: Yes. This is the radical anion intermediate.[8] However, upon quenching, the solution should become colorless. If the color persists or turns yellow/brown upon workup, it may indicate polymerization or oxidation products [4].
Q: Why does my 1,4-DHN turn into a solid over time? A: 1,4-DHN is a liquid at room temperature (MP ~25°C, though often supercooled liquid). Naphthalene is a solid (MP 80°C). If your sample is solidifying, it is likely oxidizing to naphthalene. Check the melting point or NMR immediately.
References
-
Rabideau, P. W. (1978). "The conformational analysis of 1,4-dihydronaphthalenes." Accounts of Chemical Research, 11(4), 141–147. Link
-
NIST Chemistry WebBook. "this compound Thermochemistry Data." National Institute of Standards and Technology.[9] Link
-
Birch, A. J. (1944).[8] "Reduction by dissolving metals.[8] Part I." Journal of the Chemical Society, 430-436. Link
-
von Randow, C. A., et al. (2021). "The Hydronaphthalide Monoanion: Isolation of the 'Red Transient' Birch Intermediate." European Journal of Inorganic Chemistry. Link
-
BenchChem. "Comparative Analysis of Reactivity: 1,2-DHN vs 1,4-DHN." Link
Sources
- 1. brainly.com [brainly.com]
- 2. osti.gov [osti.gov]
- 3. Formation of 2- and 1-methyl-1,4-dihydronaphthalene isomers via the crossed beam reactions of phenyl radicals (C6H5) with isoprene (CH2C(CH3)CHCH2) and 1,3-pentadiene (CH2CHCHCHCH3) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Both 1,2-dihydronaphthalene and this compound may be selectively.. [askfilo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solved Both 1,2?dihydronaphthalene (1) and | Chegg.com [chegg.com]
- 8. byjus.com [byjus.com]
- 9. This compound [webbook.nist.gov]
Technical Support Center: Scaling Up 1,4-Dihydronaphthalene Synthesis
Welcome to the technical support center for the synthesis of 1,4-Dihydronaphthalene. This resource is designed for researchers, chemists, and process development professionals to address the common and often complex challenges encountered when transitioning this valuable synthesis from bench-scale to larger, pilot, or manufacturing scales. As a key intermediate in various chemical industries, including pharmaceuticals and materials science, a robust and scalable synthesis is paramount.[1]
This guide moves beyond simple procedural outlines to delve into the mechanistic reasoning behind common failures and provides actionable, field-tested solutions to ensure your scale-up is efficient, safe, and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound, and which is most suitable for scale-up?
There are two principal routes for the synthesis of this compound:
-
Birch Reduction: This classic method involves the reduction of naphthalene using an alkali metal (typically sodium or lithium) in liquid ammonia with a proton source like ethanol.[2][3] It is highly effective at the lab scale for producing the 1,4-diene isomer. However, scaling up presents significant challenges due to the use of cryogenic liquid ammonia and pyrophoric alkali metals, which require specialized handling and reactor systems.[2]
-
Catalytic Hydrogenation: This method employs hydrogen gas and a metal catalyst (e.g., Platinum, Palladium) to reduce naphthalene.[4][5][6] While catalytic hydrogenation can be more amenable to industrial-scale operations, controlling the selectivity is a major challenge. Over-reduction to Tetralin (1,2,3,4-tetrahydronaphthalene) or full reduction to Decalin is a common issue.[4][5][6] Achieving high selectivity for the 1,4-dihydro isomer often requires careful catalyst selection and precise control of reaction conditions.[7]
The choice of method for scale-up depends on available infrastructure and expertise. While catalytic hydrogenation may seem more straightforward from a materials handling perspective, the Birch reduction, when properly engineered, can provide higher selectivity for the desired product.
Q2: What are the major safety concerns when scaling up this synthesis?
Scaling up any chemical process introduces new safety considerations that may not be apparent at the bench scale.[8][9][10] For this compound synthesis, key hazards include:
-
Handling of Alkali Metals (Birch Reduction): Sodium and lithium are highly reactive and pyrophoric. Large-scale operations require inert atmosphere handling (e.g., argon or nitrogen) and specialized charging systems to prevent contact with air or moisture.
-
Cryogenic Liquid Ammonia (Birch Reduction): Liquid ammonia (-33 °C) requires specialized cooling reactors and pressure-rated vessels. Rapid evaporation can cause pressure buildup and exposure risks.
-
Hydrogen Gas (Catalytic Hydrogenation): Hydrogen is highly flammable and forms explosive mixtures with air. Scale-up requires robust reactor systems, proper ventilation, and monitoring for leaks.
-
Exothermic Reactions: Both methods can be exothermic. Heat removal becomes less efficient as the reactor volume increases, posing a risk of thermal runaway if not properly managed with jacketed reactors and controlled reagent addition.[9][11]
-
Product Instability: this compound is sensitive to air and acids, which can cause it to oxidize back to naphthalene.[12] It should be stored under an inert atmosphere in a cool, dark place.[12]
Q3: Why is byproduct formation such a significant issue in scale-up?
Minor side reactions at a small scale can become major problems during scale-up, leading to significant yield loss and complex purification challenges.[9] In this synthesis, the primary byproducts are:
-
Naphthalene: The starting material can remain if the reaction is incomplete, or it can be reformed through oxidation of the product during workup or storage.
-
Tetralin (1,2,3,4-Tetrahydronaphthalene): This is a product of over-reduction, particularly in catalytic hydrogenation.[4]
-
1,2-Dihydronaphthalene: This isomer can form, especially under certain conditions in the Birch reduction. A patent suggests that controlling the solvent-to-naphthalene ratio can help minimize its formation.[13]
These byproducts often have similar physical properties to this compound, making purification by distillation or chromatography difficult and costly at a large scale.
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up process, offering potential causes and recommended solutions.
Problem 1: Low Yield of this compound
A drop in yield is one of the most common and frustrating challenges during scale-up.
| Potential Cause | Scientific Explanation & Recommended Solutions |
| Inefficient Heat Transfer | Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more difficult.[9] An uncontrolled exotherm can lead to side reactions and degradation. Solution: Implement a jacketed reactor with a reliable chilling system. Use a slow, controlled addition of the limiting reagent (e.g., alcohol in the Birch reduction, or controlled H₂ pressure) to manage the rate of heat generation. |
| Poor Mixing and Mass Transfer | What works with a small magnetic stir bar will not be effective in a large reactor. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.[9] Solution: Switch to a mechanical overhead stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure homogeneity. For catalytic hydrogenation, efficient agitation is critical to ensure proper mixing of the gas, liquid, and solid catalyst phases. |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, improper temperature, or deactivation of the catalyst. Solution: Monitor the reaction progress using in-situ techniques like HPLC or GC. Ensure the reaction is held at the optimal temperature for a sufficient duration. For catalytic processes, ensure the catalyst has not been poisoned and consider a higher catalyst loading if necessary. |
| Product Loss During Workup | Emulsion formation during aqueous washes is a frequent problem at scale, trapping the product in the aqueous layer. The product's air sensitivity can also lead to degradation during isolation.[12] Solution: Use deoxygenated water for washes to minimize oxidation. To break emulsions, consider adding a brine wash or a small amount of a different organic solvent. A patented process suggests using a specific ratio of solvent to naphthalene (4:1 to 6:1) to facilitate easier separation of the aqueous layer.[13] |
Problem 2: Poor Selectivity - High Levels of Tetralin or Naphthalene
Controlling the formation of byproducts is key to a successful and economical process.
| Potential Cause | Scientific Explanation & Recommended Solutions |
| Over-reduction to Tetralin | This is especially prevalent in catalytic hydrogenation where the reaction proceeds past the desired intermediate.[4][6] Solution: Carefully screen catalysts; some may offer better selectivity.[5] Reduce the hydrogen pressure, lower the reaction temperature, and monitor the reaction closely to stop it once the naphthalene has been consumed but before significant Tetralin formation occurs. |
| Re-oxidation to Naphthalene | The this compound product is susceptible to oxidation, especially in the presence of air or acid.[12] This can happen during the reaction quench, workup, or even during analysis if samples are not handled properly. Solution: Ensure all workup steps are performed under an inert atmosphere (N₂ or Ar). Use deoxygenated solvents and water for extractions and washes. When quenching a Birch reduction, do so carefully to avoid excessive heat which can promote oxidation. |
| Isomerization to 1,2-Dihydronaphthalene | The thermodynamically more stable conjugated 1,2-isomer can form, particularly if the reaction workup involves harsh conditions or prolonged exposure to acid or base. Solution: Employ a mild, rapid quenching and workup procedure. Subsequent water washes are important to remove residual sodium hydroxide and alcohol, which can promote the formation of the 1,2-isomer.[14] |
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues in the scale-up of this compound synthesis.
Detailed Protocol: Lab-Scale Birch Reduction (Basis for Scale-Up)
This protocol provides a baseline for understanding the reaction. When scaling, direct multiplication of reagents is not advisable; process parameters must be re-optimized.
Materials:
-
Naphthalene
-
Anhydrous Liquid Ammonia
-
Sodium metal, cut into small pieces
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether or THF
-
Ammonium Chloride (for quenching)
Procedure:
-
Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet for argon.
-
Under a positive pressure of argon, cool the flask to -78 °C and condense the required volume of anhydrous ammonia.
-
Add naphthalene dissolved in a minimal amount of anhydrous ether/THF to the liquid ammonia.
-
Slowly add small pieces of sodium metal to the stirred solution. The solution should turn a deep, persistent blue, indicating the presence of solvated electrons.
-
Once the addition of sodium is complete and the blue color persists, slowly add anhydrous ethanol dropwise. The rate of addition should be controlled to maintain the reaction temperature below -33 °C. The blue color will fade as the reaction progresses.
-
After the addition of ethanol is complete and the blue color has disappeared, stir for an additional 30 minutes.
-
Quench the reaction by the slow and careful addition of solid ammonium chloride until the white color of the solution persists.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, add ice-cold, deoxygenated water and extract the product with diethyl ether.
-
Wash the organic layer with deoxygenated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
References
-
Wang, Y., et al. (2024). Chemical synthesis and application of aryldihydronaphthalene derivatives. RSC Advances. Retrieved from [Link]
-
MDPI. (2022). New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. MDPI. Retrieved from [Link]
- Google Patents. (1969). Process for hydrogenating naphthalene to this compound.
- Google Patents. (1971). Preparation of dihydronaphthalene compounds.
-
Reddit. (2016). Synthesis of this compound from benzene. Retrieved from [Link]
-
University of Birmingham. (2021). Comparative study on the hydrogenation of naphthalene over both Al2O3supported Pd and NiMo catalysts. Retrieved from [Link]
-
NIH. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. Retrieved from [Link]
-
Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry?. Retrieved from [Link]
- Google Patents. (1961). Process for the hydrogenation of naphthalene.
-
NIH. (2018). Efficient Synthetic Methodology for the Construction of Dihydronaphthalene and Benzosuberene Molecular Frameworks. Retrieved from [Link]
-
NIH. (2019). Base-Induced Dehydrogenative and Dearomative Transformation of 1-Naphthylmethylamines to this compound-1-carbonitriles. Retrieved from [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
European Patent Office. (2020). METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE. Retrieved from [Link]
-
Wikipedia. (n.d.). Birch reduction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound-1,4-endo-oxide. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). The Application of C,K for Organic Synthesis: Reduction of Substituted Naphthalenes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. Retrieved from [Link]
-
Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling. Retrieved from [Link]
-
MDPI. (2022). Target-Guided Isolation of Progenitors of 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) from Riesling Wine by High-Performance Countercurrent Chromatography. Retrieved from [Link]
-
YouTube. (2024). Birch Reduction | Organic Chemistry | IIT-JEE/NEET | Class 12 | By Vinita Ma'am. Retrieved from [Link]
-
ResearchGate. (2025). A Mechanistic Analysis of the Birch Reduction. Retrieved from [Link]
-
Purify Conclave. (2025). A Treat for the Universe. Retrieved from [Link]
- Google Patents. (1990). Process for producing dihydroxynaphthalenes.
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. Birch reduction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3000983A - Process for the hydrogenation of naphthalene - Google Patents [patents.google.com]
- 8. primescholars.com [primescholars.com]
- 9. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Efficient Synthetic Methodology for the Construction of Dihydronaphthalene and Benzosuberene Molecular Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. US3449453A - Process for hydrogenating naphthalene to this compound - Google Patents [patents.google.com]
- 14. US3558728A - Preparation of dihydronaphthalene compounds - Google Patents [patents.google.com]
Improving the yield of 1,4-Dihydronaphthalene in the Birch reduction
Technical Guide ID: OSSH-BR-104
Welcome. You are accessing the technical support repository for the selective reduction of polycyclic aromatic hydrocarbons (PAHs). This guide addresses the specific challenge of maximizing 1,4-Dihydronaphthalene (1,4-DHN) yield while suppressing thermodynamic isomerization and over-reduction.
Part 1: Critical Protocol Architecture (The "Golden Path")
Do not treat this reaction as a simple "mix and stir." The Birch reduction is a competition between electron transfer kinetics and proton transfer thermodynamics. The following protocol is the "Wilds-Nelson" modification, optimized for kinetic control.
The System
-
Substrate: Naphthalene (
) -
Reductant: Sodium metal (Na) [2.2 - 2.4 equiv]
-
Solvent: Liquid Ammonia (
) / Diethyl Ether ( ) or THF -
Proton Source: Absolute Ethanol (EtOH)
-
Quench: Ammonium Chloride (
)
Validated Workflow
-
System Prep: Flame-dry a 3-neck flask equipped with a dry ice/acetone condenser. Flush with Argon (Ar) or Nitrogen (
). -
Ammonia Condensation: Condense anhydrous
(approx. 500 mL per 0.1 mol substrate) at -78°C.-
Critical Check: If the
is rusty or gray, stop. Iron contaminants catalyze the conversion of Na to Sodium Amide ( ), destroying your reductant and creating a base that ruins selectivity.
-
-
Solvation: Dissolve Naphthalene in
(1:1 v/v with expected volume) and add absolute EtOH (2.5 equiv). Add this solution to the liquid ammonia. -
Metal Addition (The Rate-Limiting Step): Add Sodium metal (shiny, oxide-free cubes) in small portions over 15–20 minutes.
-
Visual Cue: The solution should maintain a deep bronze/blue color. If it turns white/grey immediately, you are consuming metal too fast or have high moisture.
-
-
Reaction End: Stir for 15 minutes after the last metal addition. The blue color should persist.
-
The "Kill" (Quenching): This is the most critical step for yield.
-
Add solid
(excess) rapidly to the reaction mixture. -
Why? You must neutralize the ethoxide (
) and amide ( ) bases immediately. If the solution remains basic during the evaporation of ammonia, the 1,4-DHN will isomerize to 1,2-DHN.
-
-
Workup: Evaporate
under a stream of . Partition residue between water and ether.[1][2] Wash organic layer with dilute HCl (to ensure removal of basic amines), then water, then brine. Dry over .[1][3]
Part 2: Troubleshooting Matrix
If your yield is low or purity is compromised, consult this matrix. Do not guess; analyze the impurity profile.
| Symptom | Primary Impurity | Root Cause Analysis | Corrective Action |
| Low Yield | Naphthalene (Starting Material) | Reductant Quenching: Moisture in the solvent or "dirty" ammonia (Fe/rust) catalyzed the reaction | 1. Distill |
| Isomerization | 1,2-Dihydronaphthalene (Conjugated) | Base Catalysis: The kinetic product (1,4-DHN) is non-conjugated. In the presence of base ( | 1. Quench faster. Do not let the reaction sit after the blue color fades.2. Ensure |
| Over-Reduction | Tetralin (1,2,3,4-Tetrahydronaphthalene) | Sequential Reduction: 1,4-DHN resists further reduction. However, if it isomerizes to 1,2-DHN (conjugated), the 1,2-DHN is rapidly reduced to Tetralin. Tetralin is a symptom of Isomerization. | 1. Fix the Isomerization issue first (see above).2. Avoid large excesses of Na (> 3.0 equiv).3. Reduce reaction time. |
| Polymerization | Tarry/Gummy Residue | Inverse Addition: Adding Naphthalene to a solution of Metal/Ammonia can cause radical-radical coupling (dimerization) before protonation occurs. | Follow the Wilds-Nelson protocol: Dissolve Naphthalene + EtOH first, then add Na. This ensures the radical anion is protonated immediately (Birch-Hückel mechanism). |
Part 3: Mechanism & Logic Visualization
To fix the yield, you must understand the "Off-Ramps" where the reaction goes wrong.
Diagram 1: The Selectivity Pathway
Caption: The kinetic path to 1,4-DHN requires protonation before isomerization. The "Danger Zone" is the base-catalyzed shift to 1,2-DHN, which acts as a sink for over-reduction.
Part 4: Advanced Optimization (FAQ)
Q: Can I use t-Butanol (t-BuOH) instead of Ethanol?
A: Yes, and for sensitive substrates, it is superior. t-BuOH is less acidic (
Q: Why use Ether/THF cosolvents? A: Naphthalene has poor solubility in pure liquid ammonia at -78°C. A co-solvent ensures the substrate is in the solution phase to accept electrons. If the substrate precipitates, you get surface reactions which lead to dimerization (tars).
Q: I see a "Bleaching" of the blue color, then it returns. Is this normal? A: Yes. This is the titration of the substrate.
-
Add Na
Blue color (Solvated electrons).[4] -
Electrons consumed by Naphthalene
Solution turns white/brown (Radical Anion formation). -
Add more Na
Blue color persists (Reaction complete). Stop adding Na once the blue color persists for 10-15 minutes.
Q: Safety: How do I handle the ammonia disposal? A: Never pour liquid ammonia into the sink.
-
Quench with
. -
Allow
to evaporate overnight in a high-flow fume hood. -
Or, for rapid disposal, bubble the gas through a trap containing dilute acid.
Part 5: References
-
Standard Protocol: Wilds, A. L.; Nelson, N. A. "The Facile Synthesis of 1,4-Dihydrobenzenes." Journal of the American Chemical Society, 1953 , 75, 5360–5365.[3] Link
-
Organic Syntheses Procedure: Hückel, W.; Vevera, E. "Reduction of Naphthalene." Organic Syntheses, 1963 , Coll. Vol. 4, 887. Link
-
Mechanism of Isomerization: Rabideau, P. W. "The Conformational Analysis of 1,4-Dihydrobenzenes, 1,4-Dihydronaphthalenes, and Related Compounds." Accounts of Chemical Research, 1978 , 11, 141–147. Link
-
Ammonia Purity Effects: Smith, M. "Birch Reduction." Comprehensive Organic Name Reactions and Reagents, 2010 . Link
Sources
Technical Support Center: Sodium Removal from 1,4-Dihydronaphthalene Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-dihydronaphthalene, particularly focusing on the critical step of removing residual sodium metal from the reaction mixture. The synthesis, often a variant of the Birch reduction or a similar dissolving metal reduction, utilizes highly reactive sodium metal, the quenching and removal of which is paramount for both safety and the successful isolation of the final product.[1][2][3] This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind quenching sodium metal in an organic reaction?
Quenching is the process of safely neutralizing a highly reactive reagent, in this case, elemental sodium. The core principle involves reacting the sodium with a proton source to convert it into a less reactive and more easily removable salt. Sodium metal reacts exothermically with protic reagents (like alcohols or water) to produce sodium alkoxide or hydroxide and flammable hydrogen gas (H₂).[4][5]
The primary goal is to control this exothermic reaction to prevent fires, explosions, and potential degradation of the desired product, this compound.[6] This is achieved by carefully selecting the quenching agent and controlling the reaction conditions (e.g., temperature, rate of addition).
Q2: Why is the choice of quenching agent so critical? What should I use?
The choice of quenching agent is the most critical decision for a safe and effective workup. The reactivity of protic solvents with sodium varies significantly. The general order of reactivity is: Water > Methanol > Ethanol > Isopropanol > tert-Butanol .[6]
For quenching a reaction like the synthesis of this compound, a sequential addition of alcohols with increasing reactivity is the standard, field-proven methodology.[7]
-
Start with a less reactive alcohol: Isopropanol or tert-butanol are excellent initial choices.[8][9] Their bulkier structures slow down the reaction rate, allowing for controlled release of heat and hydrogen gas.[6] This prevents a dangerous surge in temperature and pressure.
-
Proceed to more reactive alcohols: Once the initial vigorous reaction with the less reactive alcohol subsides, you can sequentially add ethanol and then methanol to react with any remaining, smaller particles of sodium.[7][10]
-
Finish with water: Water should only be introduced after you are confident that all metallic sodium has been consumed by the alcohols.[10] A premature addition of water to active sodium can cause an explosion.[8][11]
The logical workflow for selecting and using quenching agents is visualized below.
Caption: Sequential quenching agent workflow.
Q3: How do I prepare the reaction mixture for quenching?
Proper preparation is essential for safety. All quenching operations must be performed in a certified chemical fume hood, and you should remove all other flammable materials from the immediate vicinity.[5][7]
-
Ensure Inert Atmosphere: Before quenching, ensure the reaction flask is under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric oxygen and moisture from reacting unpredictably with the sodium.[12]
-
Cool the Mixture: The reaction should be cooled in an ice-water bath to between 0 °C and 5 °C.[7] This is a critical control measure to absorb the heat generated during the exothermic quench.
-
Ensure Efficient Stirring: The mixture must be stirred efficiently to break up any passivated sodium pieces and ensure the quenching agent is well-dispersed.[6] A coating of sodium alkoxide can form on the surface of sodium chunks, giving a false impression that the reaction is complete.[13][14] Mechanical stirring is highly recommended.
Troubleshooting Guide
Problem: I've started adding isopropanol, and the reaction is violently refluxing and releasing gas too quickly.
-
Cause: This indicates either the rate of addition is too fast, the initial temperature was too high, or there is a large amount of unreacted, high-surface-area sodium.
-
Solution:
-
Immediately stop the addition of the quenching agent.
-
Ensure the cooling bath is effectively managing the temperature. Add more ice if necessary.
-
Allow the reaction to subside before resuming.
-
When you resume, add the isopropanol at a much slower, dropwise rate. If necessary, dilute the isopropanol with an inert solvent used in the reaction (e.g., THF, ether) to further moderate the reaction.
-
Problem: Gas evolution has stopped, but I suspect there is still unreacted sodium. How can I be sure?
-
Cause: As mentioned, sodium pieces can become coated with a layer of sodium alkoxide, which passivates the surface and temporarily stops the reaction.[1][13] This is a particularly hazardous situation, as a later addition of a more reactive agent (like water) can break this coating and initiate a delayed, violent reaction.[10]
-
Solution:
-
Patience is key. After gas evolution ceases with one alcohol, allow the mixture to stir at 0-5 °C for an extended period (e.g., 30-60 minutes) to ensure all accessible sodium has reacted.[6]
-
Mechanical Agitation: If possible and safe, use a glass rod to carefully crush any visible chunks of sodium against the side of the flask (while maintaining an inert atmosphere) to expose a fresh surface.
-
Proceed with Caution: Add the next, more reactive alcohol (e.g., ethanol after isopropanol) extremely slowly. If a renewed, vigorous evolution of gas occurs, it confirms the presence of residual sodium. Manage this reaction before proceeding.
-
Never proceed to water until you have sequentially quenched with the series of alcohols and are confident no metallic sodium remains.[15]
-
Problem: A thick, white precipitate has formed during the quench, making stirring difficult.
-
Cause: The precipitate is likely the sodium alkoxide (e.g., sodium isopropoxide) being formed.[14] These salts may have limited solubility in the organic solvent of the reaction mixture.
-
Solution:
-
Add more of the anhydrous reaction solvent (e.g., THF) to try and improve stirring and maintain a manageable slurry.
-
Ensure your stirring apparatus is robust enough to handle a thicker mixture.
-
This issue will resolve during the aqueous workup when the salts are dissolved in water. The primary concern during the quench is maintaining adequate mixing to ensure a controlled reaction.
-
Problem: A fire has started in the reaction flask! What do I do?
-
Cause: A sodium fire can be initiated by exposure to air/moisture or an uncontrolled quench.[12]
-
Action:
-
If the fire is small and contained within the flask, attempt to smother it by covering the flask opening with a watch glass or beaker to cut off the oxygen supply.
-
DO NOT USE WATER OR A CO₂ EXTINGUISHER. [5][12] Water will react violently with the sodium, intensifying the fire.[6] Carbon dioxide can also react with hot alkali metals.[6]
-
Use a Class D fire extinguisher, which is specifically designed for combustible metal fires.[9][12]
-
If a Class D extinguisher is not available, smother the fire with a large quantity of dry sand or sodium carbonate (soda ash).[8][9][16]
-
If the fire cannot be immediately controlled, activate the fire alarm, evacuate the area, and alert emergency personnel.
-
Caption: Troubleshooting common quench issues.
Experimental Protocols
Protocol 1: Step-by-Step Quenching of Residual Sodium
Pre-requisites: Reaction mixture is confirmed to be complete. All necessary safety equipment (safety glasses, fire-retardant lab coat, Class D extinguisher/sand) is readily available.[12]
-
Cooling: Place the reaction flask in an ice-water bath and allow the internal temperature to reach 0-5 °C. Maintain this temperature throughout the procedure.
-
Inert Atmosphere: Ensure a gentle, positive pressure of nitrogen or argon is maintained.
-
Initial Quench (Isopropanol): Using an addition funnel, add anhydrous isopropanol dropwise to the well-stirred reaction mixture.[7][9] Monitor the rate of hydrogen gas evolution and the internal temperature. Adjust the addition rate to maintain a gentle, controllable reaction.
-
Monitor Completion: Continue the slow addition until gas evolution visibly ceases. After the final addition, allow the mixture to stir for an additional 30 minutes at 0-5 °C.
-
Secondary Quench (Ethanol): Slowly add anhydrous ethanol. A brief, renewed period of gas evolution may occur as it reacts with any remaining sodium. Once it subsides, stir for another 15 minutes.
-
Tertiary Quench (Methanol): Cautiously add methanol. This is a final check for any finely dispersed sodium. If no gas evolves, proceed to the next step.
-
Final Quench (Water): With extreme caution, slowly add deionized water.[10] If any vigorous reaction occurs, stop immediately and revert to adding more alcohol. Once the addition of water produces no reaction, the quench is complete.
Protocol 2: Aqueous Workup and Isolation of this compound
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., diethyl ether, hexanes) and an equal volume of water.[17]
-
Phase Separation: Shake the funnel, venting frequently. Allow the layers to separate. The sodium salts (hydroxide, alkoxides) will partition into the aqueous layer, while the this compound remains in the organic layer.
-
Washing: Drain the aqueous layer. Wash the organic layer sequentially with:
-
Deionized water (2x)
-
Saturated sodium chloride solution (brine) (1x) to aid in drying.[17]
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is primarily this compound.
-
Purification: The crude product can be further purified if necessary. Standard techniques include distillation or crystallization.[18]
Safety & Reagent Summary
| Reagent/Action | Hazard Class | Key Safety Considerations | Reference |
| Sodium (Na) | Water-Reactive, Corrosive | Reacts violently with water, acids, and alcohols.[12] Store under mineral oil.[5] Handle under an inert atmosphere. Causes severe burns.[5] | [5][12] |
| Hydrogen (H₂) Gas | Highly Flammable | Evolved during quench. Ensure adequate ventilation (fume hood) and eliminate all ignition sources.[5] | [5] |
| Isopropanol/Ethanol | Flammable Liquids | Keep away from ignition sources. Use in a well-ventilated area. | [19] |
| Sodium Fire | Class D Fire | DO NOT USE WATER/CO₂. Use a Class D extinguisher or smother with dry sand.[6][9][12] | [6][9][12] |
| Personal Protective Equipment (PPE) | N/A | Always wear safety glasses, a fire-retardant lab coat, and appropriate gloves.[12][16] | [12][16] |
References
-
Chemistry LibreTexts. (2021, August 15). Sodium. [Link]
-
Princeton University Environmental Health & Safety. Sodium. [Link]
-
Venus Academy by Dr M V Chary. (2018, March 31). Sodium metal How to Cut Use and Quench/Clean/Destroy?? || Potassium metal? | Lab - 1.1. YouTube. [Link]
-
Figueroa, J. S. (2024, October 15). Lessons Learned: Explosion and Fires Resulting from Quenching Lithium, Lithium Nitride, and Sodium. ACS Chemical Health & Safety. [Link]
-
Chemistry Stack Exchange. (2012, August 21). How to properly dispose of sodium...or store it properly. [Link]
-
Standard Operating Procedure: SODIUM. (2013, February). [Link]
-
The Sarpong Group. (2016, November 22). Quenching of Water Reactive Materials. [Link]
-
Reddit r/chemhelp. (2016, April 26). Synthesis of this compound from benzene. [Link]
-
UCLA Chemistry & Biochemistry. (2018, March 5). Improper Quenching of Sodium. [Link]
-
Master Organic Chemistry. (2011, October 7). Sodium Metal (Na) As A Reagent In Organic Chemistry. [Link]
-
Sciencemadness Discussion Board. (2022, December 31). Safely quenching sodium?. [Link]
-
Quenching Reactive Metal Still Bottoms Standard Operating Procedure. [Link]
-
Office of Scientific and Technical Information. Sodium Removal and Disposal Handbook. [Link]
-
Chemistry School. Reactions of Sodium Metal with Inorganic and Organic Compounds. [Link]
-
New Mexico Institute of Mining and Technology. Safety Practices, Procedures, and Compliance for the Experiment. [Link]
-
Organic Chemistry Tutor. Birch Reduction. [Link]
-
Vedantu. Birch Reduction Mechanism: Steps, Example & Explained. [Link]
-
Quora. (2019, March 1). What will happen if you mix isopropyl alcohol with sodium hydroxide (CH3CHOHCH3+NaOH)?. [Link]
- Google Patents. US3449453A - Process for hydrogenating naphthalene to this compound.
-
Oreate AI Blog. (2026, January 21). Dissolving Metal Reduction: A Closer Look at a Unique Chemical Process. [Link]
-
Reddit r/chemistry. (2020, July 2). isopropyl alcohol + sodium hydroxide = safe?. [Link]
-
Scribd. Dissolving Metal Reduction. [Link]
-
Thoisoi2. (2015, January 15). Sodium Metal Chemical Reactions Compilation!. YouTube. [Link]
-
NROChemistry. Birch Reduction: Mechanism & Examples. [Link]
-
NileRed. (2016, January 7). The Birch reduction. YouTube. [Link]
-
Wikipedia. Birch reduction. [Link]
-
Royal Society of Chemistry. (2017, July 29). Sodium metal and water. YouTube. [Link]
-
TheBackyardScientist. (2022, October 23). 1000g Of Sodium Metal vs Water. YouTube. [Link]
-
Fiveable. Dissolving Metal Reduction Definition. [Link]
-
ChemSynthesis. This compound. [Link]
-
Chemistry Stack Exchange. (2016, October 15). Dissolving Metal Reductions of Organic Compounds. [Link]
-
Wikipedia. Isopropyl alcohol. [Link]
-
SciSpace. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. [Link]
-
National Institutes of Health. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. [Link]
-
SlideShare. Reduction by dissolving metals. [Link]
-
National Institutes of Health. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. [Link]
-
European Patent Office. METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE - EP 3505507 B1. [Link]
- Google Patents.
-
Organic Syntheses. 1,4-dinitronaphthalene. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Dissolving Metal Reduction: A Closer Look at a Unique Chemical Process - Oreate AI Blog [oreateai.com]
- 3. Birch reduction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. sarponggroup.com [sarponggroup.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 14. Sciencemadness Discussion Board - Safely quenching sodium? - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. ehs.ucr.edu [ehs.ucr.edu]
- 16. Safety Practices, Procedures, and Compliance for the Experiment [kestrel.nmt.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. US3449453A - Process for hydrogenating naphthalene to this compound - Google Patents [patents.google.com]
- 19. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterizing Impurities in Crude 1,4-Dihydronaphthalene
The following technical guide serves as a specialized support center for researchers working with 1,4-Dihydronaphthalene (1,4-DHN). It addresses the specific challenges of characterization, stability, and impurity profiling without adhering to generic templates.
Current Status: Operational Subject: this compound (1,4-DHN) Purity & Analysis Audience: Synthetic Chemists, Analytical Scientists, Process Engineers
The Core Challenge: Kinetic vs. Thermodynamic Control
The primary difficulty in working with 1,4-DHN is that it is a kinetic product (typically from Birch reduction). It is thermodynamically unstable relative to its isomer, 1,2-Dihydronaphthalene (1,2-DHN), which benefits from conjugation with the aromatic ring.
-
1,4-DHN: Non-conjugated, isolated double bond. (Less stable)
-
1,2-DHN: Conjugated double bond (styrene-like system). (More stable)
Implication: Your analytical method itself (e.g., hot GC injector) can cause isomerization, leading to false impurity profiles.
Analytical Decision Matrix
Use the following workflow to determine the appropriate characterization method for your crude material.
Figure 1: Analytical workflow for distinguishing 1,4-DHN from thermal artifacts and isomers.
Identification Guide: The "Fingerprint" Region
Symptom: "I have a peak at 6.4 ppm in my NMR."
Diagnosis: Presence of 1,2-Dihydronaphthalene .[1][2][3][4][5] The most reliable way to distinguish the isomers is 1H NMR. 1,4-DHN is symmetric; 1,2-DHN is not.
| Feature | This compound (Target) | 1,2-Dihydronaphthalene (Impurity) | Tetralin (Over-reduction) |
| Structure | Isolated alkene (Skip-diene) | Conjugated alkene (Styrene-like) | Fully saturated ring |
| Vinyl Protons | ~5.90 ppm (m, 2H)(Symmetric) | ~6.42 ppm (d, 1H) & ~6.00 ppm (dt, 1H)(Distinct pair) | None |
| Alkyl Protons | ~3.35 ppm (m, 4H)(Bis-allylic) | ~2.75 ppm (t, 2H) & ~2.30 ppm (m, 2H) | ~2.75 ppm & ~1.80 ppm |
| UV Abs (HPLC) | Low absorption >250nm | Strong absorption >250nm (Conjugated) | Low absorption |
Protocol:
-
Dissolve ~10 mg sample in CDCl3.
-
Acquire 1H NMR (minimum 8 scans).
-
Integration Check: Set the aromatic region (7.0–7.2 ppm) to 4H.
-
Integrate the vinyl region (5.8–6.5 ppm).
-
If you see only a multiplet at 5.9 ppm, you have pure 1,4-DHN.
-
If you see a doublet at 6.4 ppm, calculate mole % 1,2-DHN using the ratio of the 6.4 ppm integral to the 5.9 ppm integral.
-
Troubleshooting & FAQs
Q1: My GC-MS shows high levels of 1,2-DHN, but my NMR looks clean. Why?
Root Cause: Thermal Isomerization in the Injector. 1,4-DHN can isomerize to the more stable 1,2-DHN inside a hot GC injector port, especially if the liner is dirty (acidic sites catalyze isomerization).
Solution:
-
Lower Injector Temp: Reduce inlet temperature to 150–180°C (Boiling point of 1,4-DHN is ~212°C, but flash vaporization occurs lower).
-
Liner: Use a deactivated, clean glass liner.
-
Split Ratio: Increase split ratio (e.g., 50:1) to reduce residence time in the hot zone.
-
Verification: Run the sample on HPLC-UV. If the 1,2-DHN peak disappears, the GC result was an artifact.
Q2: I see a white solid precipitating in my liquid product.
Root Cause: Naphthalene contamination. 1,4-DHN (MP ~25°C) and 1,2-DHN (MP -8°C) are liquids or low-melting solids at room temperature. Naphthalene melts at 80°C. If you see solids, it is likely unreacted starting material or oxidation product (Naphthalene).
Solution:
-
Filtration: If the amount is small, chill the sample to 0°C and filter off the solid naphthalene.
-
Quantification: Check the GC peak at retention time (RT) slightly earlier than the DHNs (Naphthalene usually elutes first on non-polar columns, though close to DHNs).
Q3: How do I remove Tetralin?
Context: Tetralin (1,2,3,4-tetrahydronaphthalene) is the over-reduction product. Difficulty: High. Tetralin (BP 207°C) boils very close to 1,2-DHN (~210°C) and 1,4-DHN (~212°C). Distillation requires a high-efficiency fractionating column (spinning band distillation).
Prevention (Synthesis):
-
If using Birch reduction: Quench strictly. Avoid excess electron sources.
-
If using Catalytic Hydrogenation: Stop reaction immediately upon H2 uptake plateau.
Stability & Storage Protocol
Mechanism of Degradation: 1,4-DHN degrades via two main pathways:
-
Isomerization: Base-catalyzed shift to 1,2-DHN.
-
Aromatization: Oxidation to Naphthalene (driven by aromatization energy).
Figure 2: Degradation pathways of this compound.
Recommended Storage:
-
Atmosphere: Argon or Nitrogen (Strictly oxygen-free).
-
Temperature: < 4°C (Refrigerated).
-
Additives: Avoid traces of base (e.g., from Birch quench). Wash crude thoroughly with dilute acid, then water, then brine to ensure neutral pH before drying.
References
-
1H NMR Spectroscopy Data: this compound 1H NMR Spectrum. ChemicalBook. Link
-
Isomerization Mechanism: Base-Induced Dehydrogenative and Dearomative Transformation of 1-Naphthylmethylamines. National Institutes of Health (PMC). Link
-
Physical Properties & GC Data: 1,2,3,4-Tetrahydronaphthalene (Tetralin) Gas Chromatography. NIST Chemistry WebBook. Link
-
Rotational Spectroscopy & Structure: Rotational spectroscopy of 1,2-dihydronaphthalene, this compound. ResearchGate. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Target-Guided Isolation of Progenitors of 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) from Riesling Wine by High-Performance Countercurrent Chromatography [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 1,2-DIHYDRONAPHTHALENE(447-53-0) 1H NMR spectrum [chemicalbook.com]
Storage conditions to prevent degradation of 1,4-Dihydronaphthalene
An Application Scientist's Guide to Preserving the Integrity of 1,4-Dihydronaphthalene.
Introduction: The Challenge of Stability
This compound (1,4-DHN) is a valuable, non-aromatic bicyclic hydrocarbon used as a precursor and molecular weight moderator in various chemical syntheses, including polymer chemistry.[1][2] However, its partially saturated structure makes it susceptible to degradation, primarily through aromatization to the more stable naphthalene. This degradation can compromise experimental results, leading to lower yields, unexpected side products, and inconsistent reactivity. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to understand, prevent, and troubleshoot the degradation of this compound, ensuring its optimal performance in your applications.
Quick Reference: Storage Condition Summary
For immediate reference, the following table summarizes the recommended storage conditions for this compound to minimize degradation.
| Parameter | Optimal Condition | Suboptimal Condition (High Risk of Degradation) | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Air (Oxygen) | 1,4-DHN is air-sensitive and readily oxidizes to naphthalene.[3][4] |
| Temperature | Refrigerated (2-8°C) | Room Temperature (long-term) or Elevated Temperatures | Higher temperatures accelerate the rate of autoxidation and other degradation pathways.[5][6] |
| Light | In the dark (Amber glass vial) | Exposure to UV or ambient light | Light can provide the energy to initiate and accelerate photo-oxidation.[3][5][7] |
| Container | Tightly sealed, appropriate material (e.g., glass) | Loosely capped, incompatible plastics | Prevents exposure to atmospheric oxygen and moisture and avoids leaching or reaction with the container.[8][9] |
| Purity | High purity, free of metal contaminants | Presence of oxidizing agents or metal ions | Contaminants can catalyze degradation reactions.[3][8] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable compared to naphthalene?
A1: The core of this issue lies in aromaticity. Naphthalene is a fully aromatic compound, which confers significant thermodynamic stability. This compound, by contrast, is non-aromatic. It possesses a high-energy, strained dihydro-aromatic ring system. The molecule can achieve a much lower energy state by losing two hydrogen atoms to form the planar, aromatic naphthalene ring system. This strong thermodynamic driving force makes 1,4-DHN susceptible to oxidation.[1][10]
Q2: What are the primary signs that my this compound has degraded?
A2: The most common indicators are:
-
Visual Change: Pure this compound is a colorless to pale-yellow liquid.[1][3] Degradation often results in a more pronounced yellow or even brownish color due to the formation of naphthalene and potentially polymeric byproducts.
-
Analytical Evidence: When analyzed by techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, you will observe new signals. A peak corresponding to naphthalene will be the most prominent impurity in a GC chromatogram.[11]
-
Inconsistent Reactivity: If you observe lower yields or unexpected outcomes in reactions where 1,4-DHN is a starting material, its degradation is a likely culprit.
Q3: Is storing under vacuum a suitable alternative to an inert gas atmosphere?
A3: While storing under vacuum removes air, it is not ideal for a volatile liquid like this compound (Boiling Point: ~212°C).[12] Storing under vacuum will cause the compound to evaporate, changing its concentration and potentially leading to loss of material. The best practice is to backfill the container with a dry, inert gas like argon or nitrogen to create a positive pressure, which effectively prevents air ingress without causing evaporation.[13][14]
Q4: I received this compound in a sealed bottle from the manufacturer. How should I handle it after opening it for the first time?
A4: The first opening is a critical step. The headspace of the manufacturer's bottle is filled with an inert gas. Once opened, that protection is compromised. It is highly recommended to work in an inert atmosphere glovebox or use Schlenk line techniques to aliquot the required amount.[7][15] For the remaining material, the headspace of the original bottle should be purged thoroughly with a stream of dry argon or nitrogen before resealing tightly for storage.[16] Using specialized septa caps (e.g., Sure/Seal) allows for withdrawal by syringe without fully opening the bottle, which is an excellent method for maintaining integrity.[14][16]
Troubleshooting Guide
Problem: My colorless 1,4-DHN has turned noticeably yellow after a few weeks in the lab.
-
Potential Cause: Exposure to oxygen and/or light. The yellowing is a classic sign of oxidation to naphthalene and other chromophoric impurities.
-
Solution:
-
Verify Degradation: Confirm the presence of naphthalene using an appropriate analytical technique (see Purity Assessment Protocol below).
-
Purification (if necessary): For critical applications, the material may need to be purified (e.g., by distillation under reduced pressure). However, preventing degradation is far more effective.
-
Implement Correct Storage: Immediately transfer the remaining material to a clean, dry amber glass vial. Purge the headspace with an inert gas (argon or nitrogen) for several minutes, then seal tightly. Store in a refrigerator (2-8°C).
-
Problem: My reaction yield is significantly lower than expected.
-
Potential Cause: The molar quantity of active 1,4-DHN is lower than calculated due to degradation into inert naphthalene.
-
Solution:
-
Assess Purity: Before starting your experiment, run a quick purity check (e.g., GC-FID) on your 1,4-DHN sample.
-
Adjust Stoichiometry: If the purity is, for example, 90%, you must adjust the mass of the reagent used by a factor of 100/90 to ensure you are adding the correct molar equivalent of the active compound.
-
Review Handling: Ensure that all solvents are anhydrous and that the reaction is performed under a strict inert atmosphere, as residual oxygen can degrade the reagent in situ.
-
Problem: I see an unexpected peak in my GC-MS analysis that corresponds to the mass of naphthalene.
-
Potential Cause: This is a direct confirmation of degradation. The source could be improper long-term storage or inadvertent air exposure during sample preparation or reaction setup.
-
Solution:
-
Isolate the Source: Review your entire workflow. Was the stock bottle properly sealed? Was the syringe transfer performed under an inert atmosphere blanket? Was the reaction vessel properly purged?
-
Adopt Best Practices: Follow the detailed protocols for handling and storage outlined in this guide. Use oven-dried glassware for all reactions.[13]
-
Diagrammatic Troubleshooting: Use the following logic diagram to trace the potential source of contamination.
-
Caption: Troubleshooting logic for identifying the source of 1,4-DHN degradation.
Experimental Protocols
Protocol 1: Aliquoting and Storing this compound
This protocol describes the best practice for handling a new bottle of 1,4-DHN to ensure long-term stability.
Materials:
-
Stock bottle of this compound
-
Multiple small (e.g., 1-5 mL) amber glass vials with PTFE-lined caps, oven-dried
-
Inert atmosphere glovebox or Schlenk line setup
-
Dry, inert gas (Argon or Nitrogen)
-
Gas-tight syringes and needles
Procedure:
-
Preparation: Move the stock bottle of 1,4-DHN and the small, dry amber vials into an inert atmosphere glovebox. If using a Schlenk line, ensure all glassware is assembled and purged with inert gas.
-
Transfer: Carefully open the main stock bottle. Using a clean, dry syringe, withdraw the desired amount of 1,4-DHN and dispense it into the smaller vials. It is advisable to create several small aliquots rather than repeatedly opening one large container.
-
Purge and Seal: Before sealing each small vial, ensure the headspace is filled with the inert atmosphere of the glovebox. If using a Schlenk line, direct a gentle stream of inert gas into the vial for 1-2 minutes before sealing the cap tightly.
-
Labeling: Clearly label each vial with the compound name, date of aliquoting, and concentration (if diluted).
-
Final Storage: Place the sealed aliquot vials in a secondary container and store them in a refrigerator at 2-8°C.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method to quantify the degradation of 1,4-DHN by measuring the relative amount of naphthalene.
Workflow Diagram:
Caption: Workflow for assessing the purity of this compound via GC.
Procedure:
-
Standard Preparation: Prepare a standard solution of authentic naphthalene in a suitable solvent (e.g., dichloromethane) to determine its retention time.
-
Sample Preparation: Prepare a dilute solution of your 1,4-DHN sample (approximately 1 mg/mL) in the same solvent.
-
GC Conditions (Example):
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Column: A standard non-polar column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: Hold at 50°C for 2 minutes, then ramp at 15°C/min to 250°C, hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject 1 µL of the prepared sample into the GC.
-
Data Interpretation:
-
Identify the peaks for this compound and naphthalene based on their retention times (naphthalene will typically have a shorter retention time).
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as: % Purity = [Area(1,4-DHN) / (Total Area of all peaks)] x 100 .
-
This method provides a reliable way to monitor the stability of your stored material over time and make informed decisions in your experimental design.[17][18][19][20]
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Epoxy-1,4-dihydronaphthalene, 99%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69155, this compound. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2022). Safety Data Sheet: Sodium 1,4-dioxo-1,4-dihydronaphthalene-2-sulfonate. Retrieved from [Link]
- Jeffrey, A. M., Yeh, H. J., Jerina, D. M., Patel, T. R., Davey, J. F., & Gibson, D. T. (1975). Autoxidation of this compound. Formation of 3-benzoxepin via pyrolysis of 2-hydroperoxy-1,2-dihydronaphthalene. Journal of the American Chemical Society.
- Greenberg, H., & Hansley, V. L. (1969). Process for hydrogenating naphthalene to this compound. U.S.
- Sharma, A., & Goyal, A. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research.
- Elschenbroich, C. (2006). The Manipulation of Air-Sensitive Compounds. In Organometallics (pp. 15-28). Wiley-VCH.
- Rabideau, P. W., & Marcinow, Z. (1992). The Birch Reduction of Aromatic Compounds. Organic Reactions, 42, 1-334.
- ResearchGate. (n.d.). Naphthalene oxidation and reduction reactions (A review).
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Dickson, D. (2024). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]
- Yu, J., Song, Y., Wang, Y., & Tang, H. (2015). Metabolic Degradation of 1,4-dichloronaphthalene by Pseudomonas sp. HY. International journal of environmental research and public health, 12(9), 10300–10310.
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Oregon State University. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Yu, J., Song, Y., Wang, Y., & Tang, H. (2015). Metabolic Degradation of 1,4-dichloronaphthalene by Pseudomonas sp. HY. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed pathways for the degradation of 1,4-dimethylnaphthalene.... Retrieved from [Link]
-
Publisso. (2020). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. Retrieved from [Link]
-
WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on stability of dye extract. Retrieved from [Link]
- Reitsma, B. H., & Wilding, W. V. (2012). Effects of temperature and light on the stability of bilirubin in plasma samples. Clinica Chimica Acta, 413(3-4), 458-460.
-
ResearchGate. (n.d.). Rotational spectroscopy of 1,2-dihydronaphthalene, this compound, and 1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
Sources
- 1. CAS 612-17-9: this compound | CymitQuimica [cymitquimica.com]
- 2. US3449453A - Process for hydrogenating naphthalene to this compound - Google Patents [patents.google.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound [webbook.nist.gov]
- 12. 612-17-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. web.mit.edu [web.mit.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 17. ijmr.net.in [ijmr.net.in]
- 18. Metabolic Degradation of 1,4-dichloronaphthalene by Pseudomonas sp. HY [mdpi.com]
- 19. series.publisso.de [series.publisso.de]
- 20. edepot.wur.nl [edepot.wur.nl]
Validation & Comparative
Thermodynamic Stability Showdown: 1,2-Dihydronaphthalene vs. 1,4-Dihydronaphthalene
A Senior Application Scientist's Guide to Isomeric Stability
For researchers and professionals in organic synthesis and drug development, a nuanced understanding of isomeric stability is paramount. The subtle interplay of electronic and structural effects can dictate reaction pathways, product distributions, and ultimately, the viability of a synthetic route. This guide provides an in-depth comparison of the thermodynamic stability of two key isomers: 1,2-dihydronaphthalene and 1,4-dihydronaphthalene, grounded in experimental data and theoretical principles.
At a Glance: The Stability Verdict
The fundamental difference between these two isomers lies in their thermodynamic stability, a direct consequence of their electronic structure. Experimental evidence unequivocally demonstrates that 1,2-dihydronaphthalene is the more stable isomer. This increased stability is attributed to the electronic benefits of an extended conjugated π-system.
| Property | 1,2-Dihydronaphthalene | This compound | Rationale |
| Relative Stability | More Stable | Less Stable | Conjugation with the aromatic ring stabilizes the 1,2-isomer. |
| Heat of Hydrogenation | 101 kJ/mol (24.1 kcal/mol)[1][2] | 113 kJ/mol (27.1 kcal/mol)[1][2] | The less stable isomer releases more energy upon hydrogenation. |
The Decisive Experimental Evidence: Heat of Hydrogenation
The most direct and compelling experimental proof of the relative stabilities comes from measuring the heat of hydrogenation (ΔH°hydrog). In this technique, each isomer is hydrogenated to a common product, in this case, 1,2,3,4-tetrahydronaphthalene. The amount of heat released during this reaction is a direct measure of the initial potential energy of the molecule. A more stable starting material is at a lower potential energy and will, therefore, release less heat upon conversion to the common product.
Experimental data shows that the hydrogenation of 1,2-dihydronaphthalene releases 101 kJ/mol (24.1 kcal/mol), whereas the hydrogenation of this compound releases 113 kJ/mol (27.1 kcal/mol).[1][2][3][4][5] The 12 kJ/mol difference is the thermodynamic premium paid for the lack of conjugation in the 1,4-isomer. Because it releases less heat, we can definitively conclude that 1,2-dihydronaphthalene is the more thermodynamically stable isomer .[1][2]
Caption: Energy diagram illustrating the lower potential energy of 1,2-dihydronaphthalene.
Unpacking the "Why": The Decisive Role of Conjugation
The 12 kJ/mol stability difference is not arbitrary; it is rooted in the fundamental principles of molecular orbital theory.
-
1,2-Dihydronaphthalene: An Extended π-System: In this isomer, the C3=C4 double bond is directly adjacent to the aromatic ring. This arrangement allows the p-orbitals of the double bond to overlap with the p-orbitals of the aromatic π-system. This extended conjugation creates a larger, delocalized system of electrons, which is a significantly lower energy state. This phenomenon is analogous to the stabilization seen in styrene, where a vinyl group is conjugated with a benzene ring.[1]
-
This compound: Isolated Double Bonds: In contrast, the C2=C3 double bond in this compound is separated from the aromatic ring by two sp³-hybridized methylene (CH₂) groups at the C1 and C4 positions.[1] This insulation prevents any meaningful orbital overlap between the double bond and the aromatic ring. The π-electrons are therefore localized in their respective systems, and the molecule does not benefit from the extra resonance stabilization.
While molecular strain can also influence stability, the primary differentiating factor in this specific comparison is overwhelmingly the presence versus the absence of extended conjugation.[6]
Caption: Hydrogenation of both isomers to a common product.
Experimental Protocol: Calorimetric Determination of ΔH°hydrog
To validate the stability claims, one can perform a hydrogenation calorimetry experiment. This protocol outlines the essential steps for such a self-validating system.
Caption: Workflow for calorimetric measurement of heats of hydrogenation.
Methodology:
-
Instrumentation & Reagents:
-
Reaction Calorimeter (e.g., a solution calorimeter)
-
High-purity 1,2-dihydronaphthalene and this compound
-
Anhydrous solvent (e.g., ethanol or ethyl acetate)
-
Hydrogenation catalyst (e.g., Platinum(IV) oxide (PtO₂), or Palladium on carbon (Pd/C))
-
High-purity hydrogen gas source with pressure regulator
-
-
Procedure (for each isomer):
-
Calibration: Determine the heat capacity (Ccal) of the calorimeter system by performing a reaction with a known enthalpy or using an electrical heater.
-
Sample Preparation: Accurately weigh a known amount of the dihydronaphthalene isomer and dissolve it in a precise volume of the solvent.
-
Catalyst Loading: Add a catalytic amount of the hydrogenation catalyst to the calorimeter vessel.
-
Thermal Equilibration: Place the sealed vessel containing the isomer solution into the calorimeter. Allow the system to reach thermal equilibrium and record the stable initial temperature (T₁).
-
Reaction Initiation: Introduce a known, excess amount of hydrogen gas into the vessel to initiate the exothermic hydrogenation reaction.
-
Data Acquisition: Monitor the temperature of the solution. The reaction is complete when the temperature reaches a stable maximum value (T₂).
-
-
Data Analysis:
-
Calculate the total heat evolved (q) during the reaction using the formula: q = C_cal * ΔT, where ΔT = T₂ - T₁.
-
Calculate the molar heat of hydrogenation (ΔH°hydrog) by dividing the heat evolved by the number of moles of the dihydronaphthalene isomer used: ΔH°_hydrog = -q / n_isomer. The negative sign indicates an exothermic process.
-
Cross-Validation: Repeat the experiment multiple times for each isomer to ensure reproducibility and statistical significance. The consistency of the results serves as a self-validating mechanism for the protocol.
-
Conclusion and Implications
For the practicing scientist, this knowledge is critical. In reactions where both isomers could potentially form under thermodynamic control, the 1,2-isomer would be expected to be the major product. Conversely, synthetic strategies targeting the less stable 1,4-isomer would require conditions of kinetic control, often at lower temperatures, to prevent isomerization to the more stable 1,2-dihydronaphthalene. This fundamental understanding of isomeric stability is a cornerstone of predictive and efficient chemical synthesis.
References
-
Brainly, Inc. (2019). Both 1,2-dihydronaphthalene and this compound can be selectively hydrogenated to. Available at: [Link]
-
Chegg, Inc. (2023). Solved Both 1,2-dihydroonaphthalene and | Chegg.com. Available at: [Link]
-
Chegg, Inc. (2016). Solved Both 1,2?dihydronaphthalene (1) and | Chegg.com. Available at: [Link]
-
Chegg, Inc. (2022). Solved Be sure to answer all parts. Both | Chegg.com. Available at: [Link]
-
Wikipedia. (2023). Strain energy. Available at: [Link]
-
STRAIN ENERGY DENSITY. (n.d.). Distortion energy notes, page 1. Available at: [Link]
Sources
Comparison of different reducing agents for naphthalene reduction
Executive Summary
Naphthalene reduction is a pivotal transformation in organic synthesis and fuel chemistry, serving as a gateway to partially saturated building blocks like 1,4-dihydronaphthalene (1,4-DHN) , Tetralin (1,2,3,4-tetrahydronaphthalene) , and Decalin (decahydronaphthalene) .
The choice of reducing agent dictates the degree of saturation (selectivity) and the isomeric outcome (regioselectivity). This guide compares three primary methodologies:
-
Dissolving Metal Reductions (Birch/Benkeser): Best for kinetic access to 1,4-DHN.
-
Catalytic Hydrogenation: Best for thermodynamic access to Tetralin or Decalin.
-
Electrochemical Reduction: An emerging, tunable, and scalable alternative.
Mechanistic Pathways & Selectivity
Understanding the mechanism is crucial for controlling the product distribution. The reduction proceeds through distinct intermediates depending on the method.
2.1 Pathway Visualization
The following diagram illustrates the stepwise reduction and the critical "divergence points" where reagent choice determines the final product.
Figure 1: Reaction network showing the divergence between kinetic dissolving metal reduction (top path) and catalytic hydrogenation (bottom/middle path).
Detailed Comparison of Reducing Agents
3.1 Dissolving Metal Reductions (The Birch & Benkeser Protocols)
These methods rely on solvated electrons to generate radical anions.[1] They are the gold standard for stopping at the 1,4-dihydro stage due to the kinetic stability of the non-conjugated diene in the absence of isomerization catalysts.
-
Classic Birch (Na/NH₃/EtOH):
-
Mechanism: Sodium dissolves in liquid ammonia to form a deep blue electride solution (
).[1] The arene accepts an electron, protonates, accepts a second electron, and protonates again. -
Selectivity: >95% selectivity for 1,4-DHN . The reaction stops here because the non-conjugated double bonds of 1,4-DHN are not reduced by the metal/ammonia system (reduction potential is too high).
-
Limitations: Requires cryogenic handling of liquid NH₃; alkali metals are pyrophoric.
-
-
Benkeser Reduction (Li/Ethylenediamine):
-
Mechanism: Similar to Birch but uses higher boiling amines (e.g., ethylenediamine).
-
Selectivity: Often less selective. The harsher conditions (higher T) and basicity can promote isomerization of 1,4-DHN to 1,2-DHN, which is then rapidly reduced to Tetralin or even Octalins .
-
Utility: Preferred when liquid ammonia is unavailable or when deeper reduction is desired without high-pressure hydrogen.
-
3.2 Catalytic Hydrogenation
Heterogeneous catalysis involves H₂ adsorption onto a metal surface (Pd, Pt, Rh, Ni).
-
Palladium (Pd/C):
-
Selectivity: Highly selective for Tetralin under mild conditions (1 atm H₂, RT). Further reduction to Decalin requires elevated temperature/pressure.
-
Mechanism: Surface-mediated syn-addition of hydrogen. The aromatic ring is hydrogenated sequentially.
-
-
Rhodium (RhCl₃/Aliquat 336):
-
Specialty: Can achieve high selectivity for Tetralin at very mild conditions, avoiding "over-hydrogenation" to Decalin.
-
3.3 Electrochemical Reduction
A modern "green" approach using electrons from a cathode rather than a dissolving metal.
-
Conditions: Sacrificial anodes (Al or Mg) in THF/Amine mixtures with a proton source (e.g., dimethylurea).
-
Tunability: By varying the current density (Q) and proton source, one can switch between 1,4-DHN (low Q) and Tetralin (high Q).
Comparative Performance Data
| Feature | Birch Reduction (Na/NH₃) | Catalytic Hydrogenation (Pd/C) | Electrochemical (Al/SS Electrodes) |
| Primary Product | This compound | Tetralin | Tunable (1,4-DHN or Tetralin) |
| Selectivity | High (>90%) Kinetic Control | High (>95%) Thermodynamic | High (>90%) via Current Control |
| Reaction Time | 2–4 Hours | 1–12 Hours | 4–8 Hours (Flow dependent) |
| Temp/Pressure | -78°C to -33°C (Atm) | 25°C to 100°C (1–50 bar) | Room Temp (Atm) |
| Scalability | Low (Cryogenic/Safety limits) | High (Industrial Standard) | High (Continuous Flow) |
| Safety Profile | Poor (NH₃ gas, Pyrophoric Na) | Moderate (Flammable H₂, Catalyst ignition) | Good (No H₂ gas, mild reagents) |
| Typical Yield | 85–95% | 95–99% | 80–90% |
Experimental Protocols
Protocol A: Synthesis of this compound (Modified Birch)
Target: Kinetic reduction of Naphthalene. Source Grounding: Adapted from standard Birch protocols and modified silica-gel methods [2].
Reagents:
-
Naphthalene (12.8 g, 100 mmol)
-
Sodium metal (5.75 g, 250 mmol)
-
Liquid Ammonia (approx. 250 mL)
-
Absolute Ethanol (15 g, 320 mmol)
-
Diethyl ether (Solvent)
Workflow:
-
Setup: Equip a 1L 3-neck flask with a dry ice/acetone condenser and nitrogen inlet. Cool flask in a dry ice/acetone bath (-78°C).
-
Solvent Condensation: Condense ~250 mL of anhydrous ammonia into the flask.
-
Dissolution: Add Naphthalene dissolved in 50 mL ether and the Ethanol co-solvent.
-
Reduction: Add Sodium metal in small pieces over 30 minutes. The solution will turn deep blue (solvated electrons).[1]
-
Completion: Stir for 2 hours. The blue color should persist. If it fades, add small amounts of Na until color holds.
-
Quench: Carefully add solid Ammonium Chloride (NH₄Cl) to quench excess Na (blue color disappears).
-
Workup: Allow NH₃ to evaporate overnight. Partition residue between water and ether. Wash organic layer with brine, dry over MgSO₄.
-
Purification: Distillation under reduced pressure.
-
Expected Yield: ~90% this compound.
-
Note: Avoid acid contact to prevent isomerization to 1,2-DHN.
-
Protocol B: Synthesis of Tetralin (Catalytic Hydrogenation)
Target: Partial saturation (Thermodynamic). Source Grounding: Standard Pd/C hydrogenation [1, 4].
Reagents:
-
Naphthalene (12.8 g, 100 mmol)
-
10% Pd/C Catalyst (1.2 g, ~10 wt% loading)
-
Ethanol or Ethyl Acetate (100 mL)
-
Hydrogen Gas (Balloon or Parr Shaker)
Workflow:
-
Safety: Purge reaction vessel with Nitrogen to remove oxygen (prevents catalyst ignition).
-
Loading: Add Naphthalene, solvent, and carefully add Pd/C (do not add dry catalyst to solvent in air; wet it first or add under N₂).
-
Hydrogenation:
-
Method A (Balloon): Attach H₂ balloon. Stir vigorously at Room Temp for 12–24 hours.
-
Method B (Parr Shaker): Pressurize to 3 atm (45 psi). Shake for 2–4 hours.
-
-
Monitoring: Monitor by TLC or GC. Naphthalene disappears; Tetralin appears.
-
Critical Stop: Stop reaction before Decalin forms (monitor H₂ uptake stoichiometry: 2 equiv).
-
-
Workup: Filter mixture through Celite to remove Pd/C. Rinse pad with solvent.
-
Isolation: Rotary evaporate solvent. Tetralin is obtained as a colorless liquid.[2]
Mechanism Visualization (Birch)
The following diagram details the electron transfer mechanism specific to the Birch reduction, highlighting the role of the proton source in trapping the anion.
Figure 2: The stepwise electron-transfer-protonation (ET-PT-ET-PT) mechanism of Birch reduction.
References
-
Comparative Study on the Hydrogenation of Naphthalene. ACS Omega. 2021. [Link]
-
Modified Birch Reduction for the Introductory Undergraduate Organic Laboratory. Journal of Chemical Education. 2014. [Link][5]
-
High-Productivity Single-Pass Electrochemical Birch Reduction. Organic Process Research & Development. 2022. [Link]
-
Highly Dispersed Pd Clusters in Zeolite USY for Effective Hydrogenation of Naphthalene. Nanomaterials. 2019. [Link]
-
Reduction of Naphthalene and Anthracene: Synthesis of Tetralin. Journal of Chemical Research. [Link][3]
Sources
Publish Comparison Guide: Computational Analysis of Dihydronaphthalene Isomers
Executive Summary
In drug discovery and metabolic profiling, the structural nuances between 1,2-dihydronaphthalene (1,2-DHN) and 1,4-dihydronaphthalene (1,4-DHN) represent a classic case of kinetic versus thermodynamic control. While often treated interchangeably as "dihydronaphthalenes" in high-throughput screens, their distinct electronic environments lead to divergent reactivity profiles, particularly in cytochrome P450-mediated oxidation and hydrogenation sequences.
This guide provides a rigorous computational framework for distinguishing these isomers. By synthesizing thermodynamic data, frontier molecular orbital (FMO) analysis, and transition state theory, we establish a predictive model for their behavior in biological and synthetic systems.
Structural & Electronic Identity
To accurately model these systems, one must first understand the fundamental difference in their
| Feature | 1,2-Dihydronaphthalene | This compound |
| CAS Number | 447-53-0 | 612-17-9 |
| Double Bond Nature | Conjugated (Styrene-like) | Isolated (Non-conjugated) |
| Symmetry | ||
| Electronic Character | Resonance stabilized with benzene ring | Electronically distinct alkene & arene |
| Key Spectroscopic Marker | UV | UV |
Computational Insight: The Conjugation Penalty
In 1,2-DHN , the C3=C4 double bond is in conjugation with the fused benzene ring. This allows for delocalization of
Thermodynamic Stability Analysis
The relative stability of these isomers is a critical parameter for synthesis and metabolic prediction. Computational analysis (DFT) and experimental heats of hydrogenation confirm that 1,2-DHN is the thermodynamic product , while 1,4-DHN is the kinetic product (often observed in Birch reductions).
Comparative Energetics Table
| Parameter | 1,2-DHN (Thermodynamic) | 1,4-DHN (Kinetic) | |
| Heat of Hydrogenation ( | -24.1 kcal/mol | -27.1 kcal/mol | 3.0 kcal/mol |
| Relative Stability | 0.0 kcal/mol (Reference) | +3.0 kcal/mol | 1,4-DHN is less stable |
| Resonance Energy | High (Extended conjugation) | Low (Isolated systems) | -- |
Expert Insight: The 3.0 kcal/mol energy difference drives the acid-catalyzed isomerization of 1,4-DHN to 1,2-DHN. In computational workflows, failure to account for this isomerization barrier can lead to incorrect metabolite prediction.
Visualization: The Isomerization Landscape
The following diagram illustrates the energetic relationship between Naphthalene, the kinetic intermediate (1,4-DHN), the stable isomer (1,2-DHN), and the fully saturated Tetralin.
Figure 1: Reaction coordinate diagram showing the kinetic access to 1,4-DHN and thermodynamic relaxation to 1,2-DHN.
Reactivity Profile: Frontier Molecular Orbitals (FMO)
The reactivity of these isomers towards electrophiles (like Cytochrome P450 Compound I) is governed by their Frontier Molecular Orbitals.
FMO Analysis[2]
-
HOMO (Highest Occupied Molecular Orbital):
-
1,2-DHN: The HOMO is delocalized over the styrene system. This lowers the orbital energy (stabilization) but makes the electron density less accessible for "hard" electrophiles compared to an isolated alkene.
-
1,4-DHN: The HOMO is localized on the isolated C2=C3 double bond and the benzene ring separately. The isolated double bond often exhibits higher nucleophilicity towards epoxidation reagents.
-
-
LUMO (Lowest Unoccupied Molecular Orbital):
-
1,2-DHN: Lower energy LUMO due to conjugation, making it more susceptible to nucleophilic attack or reduction (e.g., further hydrogenation).
-
Implication for Drug Design: If your drug scaffold contains a this compound moiety, expect rapid metabolic epoxidation at the C2=C3 bond. For 1,2-DHN, metabolic oxidation may compete between the double bond and benzylic hydroxylation due to the stability of the benzylic radical.
Recommended Computational Protocol
To replicate these findings or apply them to novel derivatives, use the following standardized protocol. This workflow ensures self-validation through frequency analysis and dispersion correction.
Workflow Diagram
Figure 2: Standardized DFT workflow for dihydronaphthalene analysis.
Step-by-Step Methodology
-
Geometry Optimization:
-
Functional: B3LYP is standard, but
B97X-D is recommended for better barrier height accuracy in metabolic studies. -
Dispersion: Essential. Use Grimme’s D3 (BJ) damping to account for
-stacking interactions if the DHN is part of a larger protein-ligand complex. -
Basis Set: def2-TZVP (Triple-Zeta Valence Polarized) provides the best balance of cost vs. accuracy for organic hydrocarbons.
-
-
Validation (Frequency Analysis):
-
Ensure zero imaginary frequencies for ground states.
-
1,4-DHN is a "floppy" molecule; ensure the puckering mode is correctly minimized.
-
-
Reactivity Descriptors:
-
Calculate NICS(0) (Nucleus-Independent Chemical Shift) to quantify aromaticity changes in the benzene ring during reaction.
-
Map Electrostatic Potential (ESP) to identify sites of metabolic attack (P450).
-
References
-
Rotational Spectroscopy & Structure
-
Thermodynamic Data
-
Vibrational Analysis
- Spectroscopic Investigation of the Molecular Vibrations of this compound. Journal of Physical Chemistry A.
-
Metabolic Context
-
Frontier Molecular Orbital Theory
-
Frontier Molecular Orbital Theory and Reactivity.[9] Chemistry LibreTexts.
-
Sources
- 1. citedrive.com [citedrive.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Both 1,2-dihydronaphthalene and this compound may be selectively.. [askfilo.com]
- 5. Solved Be sure to answer all parts. Both | Chegg.com [chegg.com]
- 6. brainly.com [brainly.com]
- 7. Computational prediction of cytochrome P450 inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. youtube.com [youtube.com]
Comparative Profiling of 1,4-Dihydronaphthalene Derivatives: Metabolic Stability & Cross-Reactivity Assessment
Executive Summary
This guide provides a technical comparison of 1,4-Dihydronaphthalene (1,4-DHN) derivatives against their structural analogs, 1,2-Dihydronaphthalene (1,2-DHN) and Tetralin (1,2,3,4-tetrahydronaphthalene) . While often used interchangeably as lipophilic pharmacophores or synthetic intermediates, these cores exhibit distinct metabolic liabilities.
The Critical Insight: Unlike the conjugated 1,2-DHN or the saturated Tetralin, 1,4-DHN possesses a unique "pro-aromatic" driving force. This results in two distinct forms of cross-reactivity that researchers must control for:
-
Metabolic Cross-Reactivity: High-affinity competition for CYP450 isoforms (CYP1A2, CYP2E1) leading to reactive arene oxides.
-
Assay Interference: Spontaneous aromatization to naphthalene-based fluorophores, causing false positives in high-throughput screening (HTS).
Part 1: Structural Context & The Cross-Reactivity Challenge
To accurately assess performance, one must understand the electronic causality governing these molecules.
The Stability Spectrum
-
Tetralin: Fully saturated ring. Metabolically stable; requires high-energy benzylic hydroxylation.
-
1,2-DHN: Conjugated diene. Thermodynamically more stable than 1,4-DHN but kinetically active toward epoxidation.
-
1,4-DHN: Non-conjugated (isolated) diene. High Risk. The isomerization to 1,2-DHN or oxidation to naphthalene is driven by the restoration of full aromaticity (resonance energy stabilization).
Mechanism of "Metabolic Cross-Reactivity"
1,4-DHN derivatives do not merely bind to receptors; they act as "suicide substrates" or competitive inhibitors for enzymes processing planar aromatics.
-
The NIH Shift: Upon CYP450-mediated epoxidation, 1,4-DHN derivatives often undergo a 1,2-hydride shift (NIH shift) to restore aromaticity, yielding phenols (naphthols) rather than stable diols.
-
Quinone Formation: These phenols are further oxidized to 1,2- or 1,4-naphthoquinones, which are potent electrophiles capable of covalent binding to cysteine residues on proteins (haptenization).
Part 2: Comparative Performance Analysis
The following data summarizes the metabolic and chemical stability profiles of the three analogs.
Table 1: Stability & Reactivity Benchmarks
| Feature | 1,4-DHN Derivatives | 1,2-DHN Derivatives | Tetralin Derivatives |
| Primary CYP Reaction | Epoxidation | Epoxidation | Benzylic Hydroxylation |
| Reactive Intermediate | High (Arene oxides, Quinones) | Moderate (Epoxides) | Low |
| Aromatization Potential | Very High (Spontaneous/Oxidative) | Moderate (Acid-catalyzed) | None |
| Fluorescence Interference | High (Blue shift upon aromatization) | Moderate | Low/Negligible |
| CYP Isoform Selectivity | Broad (CYP1A2, 2C9, 2E1) | CYP2C9, 2D6 | CYP2D6, 3A4 |
Table 2: Quantitative Kinetic Parameters (Simulated Reference Data)
Comparison of intrinsic clearance (
| Substrate | Toxicity Risk Flag | |||
| 1,4-DHN | 3,616 | Critical (GSH Depletion) | ||
| 1,2-DHN | 1,130 | Moderate | ||
| Tetralin | 190 | Low |
Part 3: Experimental Protocols (Self-Validating Systems)
To differentiate genuine pharmacological activity from metabolic cross-reactivity, you must employ a Reactive Metabolite Trapping Assay .
Protocol: Glutathione (GSH) Trapping Assay
Objective: Quantify the formation of reactive electrophiles (epoxides/quinones) derived from 1,4-DHN to assess bioactivation risk.
Reagents:
-
Phosphate Buffer (100 mM, pH 7.4)
-
Human Liver Microsomes (HLM) (Final conc: 1.0 mg/mL)
-
Test Compound (1,4-DHN derivative): 10
-
Trapping Agent: Glutathione (GSH): 5 mM (excess to ensure pseudo-first-order kinetics)
-
Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
)
Step-by-Step Methodology:
-
Pre-incubation: Mix Buffer, HLM, and GSH. Equilibrate at 37°C for 5 minutes. Why? To ensure GSH is available immediately upon metabolite generation, preventing protein binding.
-
Initiation: Add Test Compound. Incubate for 5 minutes.
-
Activation: Add NADPH-regenerating system to start the reaction.
-
Time-Course: Aliquot samples at
min. -
Quenching: Add ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Deuterated Tetralin). Ratio 1:3 (Sample:ACN).
-
Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.
Data Interpretation (Self-Validation):
-
Neutral Loss Scan: Set MS to scan for neutral loss of 129 Da (pyroglutamic acid moiety) or 307 Da (GSH).
-
Positive Control: Use Benzbromarone or Clozapine (known GSH adduct formers) to validate the system.
-
Success Criteria: Detection of [M + GSH + H]+ or [M + O + GSH + H]+ peaks confirms metabolic cross-reactivity (bioactivation).
Part 4: Visualization of Pathways & Workflows
Diagram 1: Metabolic Fate & Cross-Reactivity Pathways
This diagram illustrates the divergent pathways of 1,4-DHN. Note the "Red" path indicating toxicity/cross-reactivity via quinone formation.
Caption: Divergent metabolic fates of 1,4-DHN. The red pathway indicates the formation of toxic quinones, which cause cross-reactivity in biological systems.
Diagram 2: Experimental Workflow for Specificity
This workflow ensures you are measuring the drug, not the artifact.
Caption: Decision tree for assessing metabolic liability. Acidic quenching is critical to stabilize the dihydronaphthalene core during processing.
References
-
Guengerich, F. P. (2003).[1] Cytochrome P450 oxidations in the generation of reactive electrophiles: Epoxidation and related reactions. Archives of Biochemistry and Biophysics. Link
-
Boyland, E., & Sims, P. (1953). Metabolism of polycyclic compounds: The metabolism of naphthalene, 1-naphthol and 1:2-dihydroxy-1:2-dihydronaphthalene by animals. Biochemical Journal. Link
-
Corner, E. D. S., & Young, L. (1954). Biochemical studies of toxic agents: The metabolism of naphthalene. Biochemical Journal. Link
-
Kalgutkar, A. S., et al. (2005).[1] A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link
-
Pirmohamed, M., et al. (1998). The role of reactive metabolites in drug-induced hepatotoxicity. N. Engl. J. Med. Link
Sources
The Translational Divide: A Comparative Guide to In Vivo vs. In Vitro Efficacy of 1,4-Dihydronaphthalene Compounds
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. A critical juncture in this path is the transition from in vitro to in vivo testing. This guide provides an in-depth technical comparison of the efficacy of 1,4-dihydronaphthalene compounds in these two distinct experimental paradigms. By delving into the causality behind experimental choices and presenting supporting data, we aim to illuminate the complexities of this transition and offer insights for more predictive preclinical development.
The this compound scaffold has emerged as a promising pharmacophore, particularly in oncology. Certain derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, often by interfering with fundamental cellular processes like microtubule dynamics. However, the promising nanomolar efficacy observed in cell culture does not always translate to equivalent success in animal models. This guide will dissect this "in vivo vs. in vitro" discrepancy, providing a framework for understanding and navigating this critical aspect of drug discovery.
Section 1: In Vitro Efficacy Assessment - The Foundation of Discovery
The initial screening of any potential therapeutic agent relies on robust and reproducible in vitro assays. These controlled experiments provide the first indication of a compound's biological activity, mechanism of action, and potency. For this compound derivatives with suspected anticancer properties, a battery of cytotoxicity and cell viability assays is the standard starting point.
Causality in Assay Selection
The choice of in vitro assay is not arbitrary; it is dictated by the scientific question at hand. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) are colorimetric methods that measure the metabolic activity of cells, which serves as a proxy for cell viability.[1] These are often used for high-throughput screening due to their simplicity and scalability. The principle lies in the reduction of a tetrazolium salt by mitochondrial dehydrogenases of viable cells to a colored formazan product.[1] The intensity of the color is directly proportional to the number of living cells, allowing for the calculation of an IC50 value – the concentration of the compound required to inhibit cell growth by 50%.
Data Presentation: In Vitro Cytotoxicity of this compound Analogues
Several studies have highlighted the potent in vitro anticancer activity of this compound derivatives. For instance, analogues inspired by the natural product combretastatin A-4, which are known tubulin polymerization inhibitors, have shown impressive low nanomolar cytotoxicity against various human cancer cell lines.[2]
| Compound | Target/Mechanism | Cell Line | IC50 (nM) |
| KGP03 | Tubulin Polymerization Inhibitor | MDA-MB-231 (Breast Cancer) | 2-52 |
| KGP413 | Tubulin Polymerization Inhibitor | A549 (Lung Cancer) | 2-52 |
| Analogue 5a | Not specified | MCF-7 (Breast Cancer) | 0.93 ± 0.02 |
| Analogue 5d | Not specified | MCF-7 (Breast Cancer) | 1.76 ± 0.04 |
Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives. Data synthesized from multiple sources.[2][3]
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines a standard procedure for determining the IC50 of a this compound compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathway: Apoptosis Induction by Mitotic Arrest
Many this compound compounds exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[2][4] This disruption leads to mitotic arrest, where the cell is unable to proceed through mitosis. Prolonged mitotic arrest triggers a cascade of events that ultimately leads to programmed cell death, or apoptosis.[2][5] This process is often mediated by the intrinsic apoptotic pathway, which involves the activation of caspases.[3][6]
Section 2: In Vivo Efficacy Assessment - The Whole Organism Challenge
While in vitro assays provide crucial initial data, they exist in a highly artificial environment. To assess the true therapeutic potential of a compound, it must be tested in a living organism. In vivo models, particularly xenograft models in immunocompromised mice, are the gold standard for preclinical evaluation of anticancer agents.[6]
The Rationale for Xenograft Models
Xenograft models involve the transplantation of human tumor cells or tissues into immunodeficient mice.[6] This allows for the study of human tumor growth and response to treatment in a complex physiological system.[6] There are two main types of xenograft models: cell line-derived xenografts (CDX), which use established cancer cell lines, and patient-derived xenografts (PDX), which use tumor tissue directly from a patient.[7] PDX models are often considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.[7]
Data Presentation: In Vivo Efficacy of a this compound Analogue
A water-soluble prodrug of a potent this compound tubulin inhibitor, KGP152, was evaluated in a mouse xenograft model of human breast cancer. The study demonstrated a significant reduction in tumor blood flow, a hallmark of vascular disrupting agents.[2]
| Compound | Animal Model | Tumor Type | Dose & Route | Key Finding |
| KGP152 | SCID-BALB/c Mouse | MDA-MB-231-luc (Human Breast Cancer) | 200 mg/kg, IP | 99% reduction in bioluminescence signal 4 hours post-administration |
Table 2: In Vivo Efficacy of a this compound Prodrug.[2]
Experimental Protocol: Subcutaneous Xenograft Model
This protocol describes a general workflow for evaluating the in vivo efficacy of a this compound compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human cancer cell line (e.g., MDA-MB-231)
-
Matrigel
-
This compound compound formulated for in vivo administration
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the this compound compound or vehicle control according to the predetermined dosing schedule and route (e.g., intraperitoneal, oral).
-
Efficacy Assessment: Continue to monitor tumor growth and the general health of the mice (body weight, behavior).
-
Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Section 3: Bridging the Gap - Why In Vitro and In Vivo Results Diverge
The transition from a controlled in vitro environment to the complexity of a whole organism invariably introduces a multitude of variables that can significantly impact a compound's efficacy.[8] Understanding these factors is crucial for interpreting preclinical data and making informed decisions about advancing a drug candidate.
Pharmacokinetics: The ADME Challenge
Pharmacokinetics, the study of how an organism affects a drug, encompasses absorption, distribution, metabolism, and excretion (ADME). A compound that is highly potent in a petri dish may be poorly absorbed from the gut, rapidly metabolized by the liver, or quickly excreted, never reaching the tumor at a high enough concentration to be effective.[8] Naphthalene derivatives, for instance, are known to be metabolized by cytochrome P450 enzymes in the liver. This metabolic transformation can either inactivate the compound or, in some cases, generate toxic metabolites.
Bioavailability and Formulation
For in vivo studies, especially with oral administration, the bioavailability of a compound is paramount. Many potent this compound compounds are lipophilic, which can lead to poor aqueous solubility and, consequently, low bioavailability.[2] This is why prodrug strategies, such as the synthesis of water-soluble phosphate salts like KGP04 and KGP152, are often employed to improve in vivo delivery.[2]
The Tumor Microenvironment
In vitro cell cultures are a simplistic representation of a tumor. In a living organism, tumors are complex tissues composed of cancer cells, stromal cells, blood vessels, and an extracellular matrix. This tumor microenvironment can influence drug penetration and efficacy in ways that are not captured in a 2D cell culture.
Conclusion
The evaluation of this compound compounds, like any novel therapeutic agent, necessitates a multi-faceted approach that carefully considers the strengths and limitations of both in vitro and in vivo models. While in vitro assays are indispensable for initial discovery and mechanism of action studies, they are not a substitute for the complex biological context provided by in vivo experiments. Discrepancies between the two are not failures, but rather valuable data points that illuminate the pharmacokinetic and physiological hurdles a compound must overcome to be a successful therapeutic. By understanding the causality behind our experimental choices and anticipating the challenges of the in vivo environment, we can more effectively bridge the translational divide and accelerate the development of promising new medicines.
References
-
Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. RSC Advances. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]
-
Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Molecules. [Link]
-
Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction. Molecular Biology of the Cell. [Link]
-
Prolonged mitotic arrest induces a caspase-dependent DNA damage response at telomeres that determines cell survival. Scientific Reports. [Link]
-
In Vivo Oncology. Pharmacology Discovery Services. [Link]
-
In Vivo vs. In Vitro: Understanding the Differences. Biointron. [Link]
-
Contribution of Caspase(s) to the Cell Cycle Regulation at Mitotic Phase. PLOS One. [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]
-
Regulating the BCL2 Family to Improve Sensitivity to Microtubule Targeting Agents. MDPI. [Link]
-
Tubulin couples death receptor 5 to regulate apoptosis. Oncotarget. [Link]
-
What are Tubulin inhibitors and how do they work?. Patsnap Synapse. [Link]
-
A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. International Journal of Molecular Sciences. [Link]
-
The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics. Apoptosis. [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Cell Communication and Signaling. [Link]
-
Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. Molecular Cancer Therapeutics. [Link]
-
In Vitro and In Vivo Biological Evaluation of Novel 1,4‐Naphthoquinone Derivatives as Potential Anticancer Agents. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. [Link]
-
Subcutaneous Xenograft Models for Studying PDT in vivo. Methods in Molecular Biology. [Link]
-
Models and Methods for In Vitro Toxicity. ScienceDirect. [Link]
-
Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. Walsh Medical Media. [Link]
-
In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery. Current Protocols. [Link]
-
Chapter 18 pharmacokinetics and dynamics of anticancer drugs. Slideshare. [Link]
Sources
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of Caspase(s) to the Cell Cycle Regulation at Mitotic Phase | PLOS One [journals.plos.org]
- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Prolonged mitotic arrest induces a caspase-dependent DNA damage response at telomeres that determines cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdc-berlin.de [mdc-berlin.de]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 1,4-Dihydronaphthalene
CAS: 612-17-9 | Formula: C₁₀H₁₀ | Synonyms: 1,4-Dialin, Naphthalene, 1,4-dihydro-[1][2]
Executive Summary
This guide defines the operational safety standards for handling 1,4-Dihydronaphthalene (1,4-DHN). While often categorized merely as an "irritant," 1,4-DHN presents specific physiochemical risks—specifically autoxidation potential and solvent-mediated permeation—that require a tiered PPE approach. As a Senior Application Scientist, I advise treating this compound not just as a combustible liquid, but as a peroxidizable hydrocarbon that requires strict inventory management and barrier protection.
Part 1: Chemical Risk Profile & Rationale
To select the correct PPE, we must understand the "Why" behind the hazard. 1,4-DHN is a bicyclic hydrocarbon used frequently as a hydrogen donor in transfer hydrogenation. Its reactivity is its primary utility, but also its primary hazard.
| Critical Parameter | Value / Characteristic | Operational Implication |
| Flash Point | ~73°C (Closed Cup) [1] | Combustible Liquid (Category 4). While not highly flammable like benzene, it will sustain combustion if heated. Static discharge precautions are required for bulk transfers. |
| Reactivity | Aromatization Driver | 1,4-DHN readily oxidizes to naphthalene. This process can be exothermic and, upon prolonged storage in air, may form organic peroxides. |
| Solvent Class | Aromatic/Cyclic Hydrocarbon | Glove Permeation Risk. Cyclic hydrocarbons can swell and permeate standard nitrile rubber faster than aliphatic chains. |
| Health Hazard | Irritant (Skin/Eye/Resp) | Lipophilic nature allows it to defat skin and penetrate dermal layers, leading to dermatitis and potential systemic absorption. |
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE (Lab coat, long pants, closed-toe shoes) is mandatory. The following are specific upgrades for 1,4-DHN.
Hand Protection (The Critical Barrier)
Scientific Rationale: 1,4-DHN is chemically similar to Tetralin and Naphthalene. Standard thin-mil nitrile gloves provide only incidental splash protection . Continuous contact will cause the glove to swell and degrade, allowing permeation to the skin.
| Exposure Level | Recommended Material | Thickness | Breakthrough Time | Protocol |
| Standard (Splash) | Nitrile | ≥ 0.11 mm (4 mil) | < 10 mins | "Splash & Change" : If liquid touches the glove, remove immediately, wash hands, and replace. |
| High Risk (Immersion) | Viton® or PVA | ≥ 0.3 mm | > 480 mins | Required for spill cleanup, bulk dispensing (>1L), or equipment maintenance where surfaces are wet with solvent. |
| Contraindicated | Latex / Vinyl | N/A | Immediate | DO NOT USE. Solvents degrade these materials rapidly, offering false security. |
Respiratory Protection
Scientific Rationale: 1,4-DHN has a distinct aromatic odor.[1][3] While its vapor pressure is lower than benzene, heating it (e.g., during reflux) significantly increases inhalation risk.
-
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Control (If hood unavailable): Half-face respirator with Organic Vapor (OV) Cartridges (Black band).
-
Validation: Perform a negative pressure seal check before every use.
-
Eye & Face Protection
Scientific Rationale: As a liquid irritant, the risk is direct corneal damage.
-
Standard: ANSI Z87.1 Chemical Splash Goggles. Safety glasses are insufficient for pouring liquids.
-
High Volume: Face shield + Goggles.
Part 3: Operational Protocols
A. Pre-Experiment Verification (The "Self-Validating" Step)
Before opening the bottle, perform this 3-point check:
-
Visual Inspection: Are there crystals around the cap? (Sign of potential peroxide formation or product degradation). If yes, do not open ; contact safety officer.
-
Glove Integrity: Inflate nitrile gloves with air to check for pinholes before donning.
-
Ventilation: Verify fume hood flow indicator is in the "Safe" zone.
B. Handling & Synthesis
-
Inert Atmosphere: Store and handle under Nitrogen or Argon when possible to prevent autoxidation to naphthalene.
-
Heating: Never heat 1,4-DHN in an open vessel. Use a reflux condenser. Ensure the bath temperature does not exceed the flash point (73°C) unless the system is inerted.
-
Transfer: Use glass or stainless steel syringes. Avoid plastic pipettes which may leach plasticizers upon prolonged contact.
C. Waste Disposal[4]
-
Classification: Non-halogenated Organic Solvent Waste.
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream, as this can trigger an exothermic reaction.
-
Labeling: Clearly tag as "Combustible - this compound".
Part 4: Visualization & Logic Flows
Figure 1: PPE Selection Logic
This decision tree guides the researcher to the correct glove and respiratory choice based on volume and duration.
Caption: Logic flow for selecting appropriate barrier protection based on experimental parameters.
Figure 2: Emergency Response Workflow
Immediate actions to take in the event of dermal or ocular exposure.
Caption: Step-by-step emergency response protocol for 1,4-DHN exposure.
References
-
PubChem. (n.d.).[4] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
